molecular formula C7H10N2O3 B1449676 (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid CAS No. 1592704-22-7

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Cat. No.: B1449676
CAS No.: 1592704-22-7
M. Wt: 170.17 g/mol
InChI Key: OZAXHZLKSMORNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is an organic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This solid powder is a pyrazole derivative, a class of heterocycles known for their significant presence in medicinal chemistry and drug discovery . The compound features a pyrazole ring substituted with an ethyl group at the 1-position and an acetic acid moiety linked via an ether bond (oxy-acetic acid) at the 4-position. While the specific biological profile for this exact molecule is not fully detailed in the literature, the pyrazole-4-acetic acid substructure has been identified as a key scaffold in the development of CRTh2 receptor antagonists, suggesting potential for immunology and inflammation research . Furthermore, pyrazole derivatives are frequently explored for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them valuable intermediates in the synthesis of more complex molecules for pharmacological investigation . Researchers value this compound as a versatile building block for further chemical functionalization. It is typically supplied as a powder and should be stored at room temperature . This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling, as it may cause skin and eye irritation .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-9-4-6(3-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXHZLKSMORNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid for Drug Discovery Applications

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] this compound is a molecule of significant interest, combining the established pyrazole core with an ether-linked acetic acid sidechain, a common feature for modulating solubility and introducing a key acidic interaction point. A comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for any successful drug development campaign, directly influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for the complete physicochemical characterization of this compound. We move beyond simple data reporting to detail the underlying rationale for experimental choices and provide validated, step-by-step protocols for determining the most critical parameters: acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document serves as a comprehensive roadmap for researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in preclinical development.

Molecular Structure and Core Properties

A thorough characterization begins with the fundamental identity of the molecule.

  • Chemical Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₃

  • Molecular Weight: 186.17 g/mol

  • Chemical Structure:

    
    
    

The structure reveals two key features influencing its physicochemical nature:

  • An Ionizable Carboxylic Acid Group: This moiety will be deprotonated at physiological pH, making the molecule an anion and critically influencing its solubility and interactions.

  • A Heterocyclic Pyrazole Core: The pyrazole ring system is fundamental to the molecule's aromaticity and provides a scaffold for substitution, influencing its overall lipophilicity and target engagement.[3]

Table 1: Calculated and Fundamental Molecular Properties
PropertyValueSource/Method
Molecular FormulaC₇H₁₀N₂O₃Calculated
Molecular Weight186.17 g/mol Calculated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bonds4Calculated

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule across the physiological pH range (approx. 1.5 to 8.0), which in turn governs its solubility, membrane permeability, and potential for target binding. For this compound, the carboxylic acid group is the primary acidic center.

Trustworthiness: The gold-standard method for pKa determination is potentiometric titration. This method is highly reliable as it directly measures pH changes upon the addition of a titrant, providing a thermodynamically accurate value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: This protocol is designed to provide a precise pKa value by monitoring the pH of a solution of the test compound as it is neutralized with a base. The use of a co-solvent is often necessary for compounds with low water solubility, but its concentration must be minimized and accounted for.

Materials:

  • This compound

  • Methanol (MeOH) or Dimethyl Sulfoxide (DMSO), HPLC grade

  • Deionized water, 18 MΩ·cm

  • 0.1 N Hydrochloric acid (HCl), standardized

  • 0.1 N Sodium hydroxide (NaOH), standardized and carbonate-free

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a minimal amount of co-solvent (e.g., 1 mL MeOH). Dilute with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept as low as possible (<10-20%) to minimize its effect on the apparent pKa.

  • Initial Acidification: Add a sufficient amount of 0.1 N HCl to the sample solution to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated.

  • Titration: Begin titrating the solution with standardized 0.1 N NaOH in small, precise increments (e.g., 0.02 mL). Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration past the equivalence point, up to a pH of ~11-12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at which 50% of the acid has been neutralized (the half-equivalence point). This can be found from the first derivative of the titration curve.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound (1-2 mg) prep2 Dissolve in Co-solvent (MeOH) prep1->prep2 prep3 Dilute with DI Water prep2->prep3 prep4 Acidify to pH 2.0 with HCl prep3->prep4 titrate Titrate with 0.1 N NaOH in small increments prep4->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume NaOH record->plot derivative Calculate First Derivative plot->derivative pKa pKa = pH at Half-Equivalence Point derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of oral absorption, membrane permeability, and plasma protein binding.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

Trustworthiness: The shake-flask method is the universally accepted gold standard for LogP/LogD determination. For higher throughput, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can provide reliable estimates.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Rationale: This protocol directly measures the compound's distribution between two immiscible phases (n-octanol and a pH 7.4 buffer) that mimic the body's lipid and aqueous environments. Pre-saturating the phases ensures thermodynamic equilibrium is reached.

Materials:

  • This compound

  • n-Octanol, analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for concentration analysis

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated PBS (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated PBS.

  • Equilibration: Gently agitate the vial on a shaker at room temperature for 24 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method like LC-MS/MS.[4]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Data Presentation: Expected LogD Profile

Since the compound is an acid, its LogD will decrease as the pH increases above its pKa (as the ionized form is more water-soluble).

Table 2: pH-Dependent Lipophilicity (LogD)
pHExpected Charge StatePredicted LogD TrendValue
2.0Predominantly NeutralHighestTBD
5.5Partially IonizedIntermediateTBD
7.4Predominantly IonizedLowestTBD
Visualization: Relationship between pKa, pH, and Lipophilicity

LogD_Concept cluster_low_ph pH < pKa (e.g., pH 2.0) cluster_high_ph pH > pKa (e.g., pH 7.4) pKa pKa of Carboxylic Acid (e.g., ~4.0) low_ph_state Compound is Neutral R-COOH pKa->low_ph_state Protonated high_ph_state Compound is Ionized R-COO⁻ pKa->high_ph_state Deprotonated low_ph_log Measure LogP (Max Lipophilicity) low_ph_state->low_ph_log high_ph_log Measure LogD (Lower Lipophilicity) high_ph_state->high_ph_log

Caption: Conceptual link between pKa, pH, and the measurement of LogP vs. LogD.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. It limits oral bioavailability and presents significant formulation challenges. We must determine the thermodynamic solubility, which represents the true equilibrium saturation point of the compound.

Trustworthiness: The shake-flask equilibrium solubility assay is the definitive method. It is crucial to ensure a solid state is present throughout the experiment to confirm that saturation has been reached, making this a self-validating system.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Rationale: This protocol determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific pH and temperature after an extended equilibration period.

Materials:

  • This compound (solid form)

  • Aqueous buffers of different pH values (e.g., pH 2.0, 5.5, 7.4)

  • Glass vials

  • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical system for quantification (e.g., UV-Vis Spectrophotometer or LC-MS/MS)

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired pH buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C) for at least 48-72 hours.

  • Visual Inspection: After equilibration, confirm that excess solid is still present. If not, the experiment is invalid and must be repeated with more solid.

  • Sample Filtration: Allow the vials to stand undisturbed for 1 hour to let solids settle. Carefully draw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method.

  • Repeat: Repeat the entire process for each desired pH buffer.

Data Presentation: pH-Solubility Profile
Table 3: Thermodynamic Aqueous Solubility
pH BufferExpected Solubility TrendValue (µg/mL)
2.0 (Acidic)Lowest (neutral form)TBD
5.5 (Transitional)IntermediateTBD
7.4 (Physiological)Highest (ionized salt form)TBD

Summary and Forward Look

The successful execution of these protocols will yield a comprehensive physicochemical profile for this compound, which is essential for its progression as a drug candidate.

Table 4: Master Physicochemical Data Summary
ParameterMethodologyExpected Value/RangeSignificance for Drug Development
pKa Potentiometric Titration~3.5 - 4.5Governs charge state, solubility, and permeability.
LogD at pH 7.4 Shake-Flask< 2.0Influences absorption, protein binding, and clearance.
Solubility at pH 7.4 Equilibrium Shake-Flask> 50 µg/mLCritical for formulation and achieving therapeutic concentrations.
Molecular Weight Mass Spectrometry186.17 g/mol Adheres to general "rule of five" guidelines for oral drugs.

This foundational dataset enables computational toxicologists and formulation scientists to build predictive models, design appropriate delivery systems, and ultimately de-risk the compound for further preclinical and clinical evaluation.

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI.
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.

Sources

Molecular weight and formula of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1][2]

Executive Summary

This compound is a functionalized pyrazole derivative acting as a critical intermediate in the synthesis of bioactive small molecules. Characterized by an electron-rich pyrazole ring substituted with an ethyl group at the N1 position and a glycolic acid moiety at the C4 position, this compound serves as a versatile scaffold for introducing carboxylic acid functionality into drug candidates—often to improve solubility or target specific binding pockets (e.g., Acetyl-CoA carboxylase or HPK1 kinase domains).

Physicochemical Specifications
PropertyValueNotes
CAS Number 1592704-22-7 Verified Identifier
IUPAC Name 2-[(1-Ethylpyrazol-4-yl)oxy]acetic acid
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol Monoisotopic Mass: 170.0691
Physical State Solid (Off-white to pale yellow)Typical for pyrazole acids
Solubility DMSO, Methanol, DMFLimited water solubility at acidic pH
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic moiety
LogP (Predicted) ~0.5 - 0.8Moderate hydrophilicity
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Pyrazole Core (C3H2N2): Acts as a bioisostere for phenyl or heteroaryl rings, providing pi-stacking capability and hydrogen bond acceptance (N2).

  • N1-Ethyl Group: Provides steric bulk and lipophilicity, modulating the metabolic stability of the ring.

  • Oxyacetic Acid Tail: A polar "head group" that functions as a hydrogen bond donor/acceptor and allows for further conjugation (e.g., amide coupling).

Connectivity Verification:

  • Core: 1H-Pyrazole (

    
    )
    
  • Modifications:

    • N1 substitution: Ethyl (

      
      ) replaces H 
      
      
      
      
    • C4 substitution: Oxyacetic acid (

      
      , 
      
      
      ) replaces H
      
      
      
      
Synthesis & Manufacturing Workflow

The most robust synthetic route involves the O-alkylation of 1-ethyl-1H-pyrazol-4-ol (CAS 75702-85-1). This precursor is generated via the oxidation of 1-ethyl-4-boronopyrazole or direct cyclization methods.

Step-by-Step Protocol

Reaction:

  • Precursor Preparation:

    • Dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF.

    • Note: The 4-hydroxy pyrazole is sensitive to oxidation; maintain an inert atmosphere (

      
      ).
      
  • O-Alkylation:

    • Add Potassium Carbonate (

      
      )  (2.0 eq) to the solution. Stir for 30 min to deprotonate the hydroxyl group.
      
    • Dropwise add Ethyl bromoacetate (1.1 eq).

    • Heat to 60°C for 4–6 hours. Monitor via LC-MS for the formation of the ethyl ester intermediate (

      
      ).
      
  • Hydrolysis (Saponification):

    • Once alkylation is complete, add an aqueous solution of Lithium Hydroxide (LiOH) (3.0 eq) directly to the reaction mixture (or after solvent swap to THF/Water).

    • Stir at room temperature for 2 hours.

  • Work-up & Isolation:

    • Acidify the mixture to pH ~3 using 1M HCl. The carboxylic acid product often precipitates.

    • Extract with Ethyl Acetate (3x) if no precipitate forms.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or Reverse Phase HPLC (C18 column, Water/ACN gradient).

Synthesis Logic Diagram

SynthesisWorkflowStart1-Ethyl-1H-pyrazol-4-ol(CAS 75702-85-1)IntermediateEthyl Ester Intermediate(In-situ)Start->IntermediateAlkylation (60°C)ReagentsEthyl Bromoacetate+ K2CO3 (Base)Reagents->IntermediateHydrolysisLiOH / THF / H2O(Saponification)Intermediate->HydrolysisEster CleavageAcidificationAcidify to pH 3(HCl)Hydrolysis->AcidificationProduct(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acidAcidification->ProductPrecipitation/Extraction

Caption: Step-wise synthesis via O-alkylation and subsequent hydrolysis.

Quality Control (QC) & Characterization

To ensure the integrity of the compound for biological assays, the following QC metrics are mandatory.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6) Diagnostic peaks: δ ~7.5 (s, 1H, Pyrazole), ~7.2 (s, 1H, Pyrazole), 4.5 (s, 2H, O-CH2), 4.0 (q, 2H, N-CH2), 1.3 (t, 3H, CH3).
Purity HPLC-UV (254 nm) > 95% Area Under Curve (AUC).
Mass Spec LC-MS (ESI+) [M+H]+ = 171.1 ± 0.2 Da.
Residual Solvent GC-HS < 5000 ppm (Ethanol/EtOAc).
QC Logic Diagram

QC_WorkflowSampleRaw Product BatchNMR1H-NMR(Structure Verification)Sample->NMRLCMSLC-MS(MW Confirmation)Sample->LCMSHPLCHPLC Purity(>95%)Sample->HPLCDecisionPass/Fail DecisionNMR->DecisionLCMS->DecisionHPLC->DecisionReleaseRelease for AssayDecision->ReleasePassReprocessRecrystallizeDecision->ReprocessFailReprocess->Sample

Caption: Quality Control decision tree for compound validation.

Applications in Drug Discovery

This compound is primarily used as a linker scaffold or polar head group in the development of:

  • Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, allowing binding to the hinge region of kinases (e.g., HPK1, JAK family).

  • Metabolic Enzyme Inhibitors: Used in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors where the carboxylic acid interacts with arginine residues in the active site.

  • PROTAC Linkers: The carboxylic acid allows for amide bond formation with E3 ligase ligands or target warheads.

References
  • ChemSrc. (2024). This compound - CAS 1592704-22-7.[1] Retrieved from

  • BenchChem. (2024). 1-Ethyl-1H-pyrazol-4-ol (Precursor Analysis). Retrieved from

  • Google Patents. (2021). WO2021032148A1 - Aminopyrazine compounds as HPK1 inhibitor. (Describes usage of 1-ethyl-1H-pyrazol-4-yloxy moiety). Retrieved from

  • Sigma-Aldrich. (2024). 1-Ethyl-1H-pyrazol-4-ol Product Sheet. Retrieved from

Technical Guide: Solubility Profiling & Handling of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1]

Executive Summary

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized pyrazole derivative frequently utilized as a building block in medicinal chemistry, particularly for scaffold synthesis in fragment-based drug discovery (FBDD).[1] Its structure combines a lipophilic ethyl-pyrazole core with a polar, ionizable oxy-acetic acid tail.[1]

This guide provides a definitive technical analysis of its solubility profile. While specific empirical data for this exact intermediate is often proprietary, its behavior is governed by well-established structure-property relationships (SPR).[1] The compound exhibits high solubility in DMSO (typically >50 mM) but displays pH-dependent solubility in aqueous media, behaving as a weak acid with limited solubility at low pH and high solubility at neutral-to-basic pH. [1]

Physicochemical Profile & Structural Analysis[2][3]

To optimize handling, one must understand the molecular drivers of solubility for this specific pharmacophore.

Structural Determinants[1]
  • Core: 1-Ethyl-1H-pyrazole (Aromatic, moderately lipophilic).[1]

  • Linker: Ether oxygen (-O-) (Hydrogen bond acceptor, increases polarity).[1]

  • Tail: Acetic acid moiety (-CH₂-COOH) (Ionizable, Hydrogen bond donor/acceptor).[1]

Key Properties (Predicted)
PropertyValue / RangeImplication
Molecular Weight ~170.17 g/mol Low MW facilitates dissolution; favorable kinetics.[1]
pKa (Acid) 3.5 – 4.2The carboxylic acid is the primary ionization center.[1]
pKa (Base) ~2.0 (Pyrazole N)The pyrazole nitrogen is weakly basic and unlikely to protonate under standard physiological conditions.[1]
LogP (Neutral) 0.5 – 1.2Moderately lipophilic in its un-ionized state.[1]
LogD (pH 7.4) < -1.0Highly hydrophilic at physiological pH due to ionization (COO⁻).[1]

Scientific Insight: The critical solubility switch is the carboxylic acid.[1] Below pH 3.0, the molecule is neutral and less soluble (precipitate risk).[1] Above pH 5.0, it exists primarily as a mono-anionic salt, significantly enhancing aqueous solubility.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing stock solutions of this compound for biological assays and chemical synthesis.[1]

Solubility Expectations
  • Capacity: High.[1] The polar aprotic nature of DMSO interacts favorably with both the pyrazole ring and the carboxylic acid.[1]

  • Typical Concentration: 10 mM to 100 mM stocks are routinely achievable.[1]

  • Thermodynamic Limit: Likely exceeds 50 mg/mL at 25°C.[1]

Protocol: Preparation of 100 mM Stock Solution
  • Step 1: Weigh approximately 17.0 mg of the solid compound into a generic 1.5 mL amber glass vial.

  • Step 2: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Step 3: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at ambient temperature.

  • Step 4: Visual Check: Hold against a light source.[1] The solution should be clear and colorless/light yellow.[1]

Critical Warning (Hygroscopicity): DMSO is highly hygroscopic.[1] Absorbed water can cause "crash-out" of the compound over time or hydrolytic degradation.[1] Always purge stock vials with Nitrogen or Argon gas before sealing and store at -20°C.[1]

Solubility in Water & Aqueous Buffers[1]

Aqueous solubility is the primary variable in assay reproducibility.[1] The solubility of this compound is strictly pH-dependent.[1]

The pH-Solubility Relationship[1]
  • pH 1.2 (0.1N HCl): Low solubility.[1] The compound is protonated (neutral).[1] Expect < 1 mg/mL solubility.[1]

  • pH 7.4 (PBS): High solubility.[1] The compound is deprotonated (anionic).[1] Solubility likely > 10 mg/mL.[1]

Buffer Incompatibility

Avoid buffers containing high concentrations of divalent cations (Ca²⁺, Mg²⁺) if working at high concentrations (>10 mM), as carboxylate salts of these ions can sometimes precipitate, though this is rare for low MW species.

Experimental Protocols

If precise solubility data is required for your specific batch (e.g., for formulation), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Use this to determine if the compound will precipitate when a DMSO stock is injected into assay media.[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Detection: Measure Absorbance at 620 nm (turbidity).

    • Pass: OD < 0.005 (Solution is clear).

    • Fail: OD > 0.01 (Precipitation occurred).

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this to determine the absolute saturation limit.[1]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (e.g., pH 7.4 phosphate buffer) in a chemically resistant vial.

  • Equilibrium: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO/Water (50:50).[1]

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on the intended application.

SolubilityWorkflowStartStart: this compoundSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSODMSO (Stock Prep)SolventChoice->DMSOStock SolutionAqueousAqueous / BufferSolventChoice->AqueousAssay MediaStockPrepPrepare 10-100 mM StockDMSO->StockPrepCheckPHCheck pH of MediumAqueous->CheckPHStorageStore at -20°C (Anhydrous)StockPrep->StorageAcidicAcidic (pH < 4)CheckPH->AcidicpH < pKaNeutralBasicNeutral/Basic (pH > 6)CheckPH->NeutralBasicpH > pKaRiskHigh Risk of Precipitation(Solubility < 1 mg/mL)Acidic->RiskSolubleHigh Solubility(Formation of Salt)NeutralBasic->Soluble

Figure 1: Solubility decision tree highlighting the critical impact of pH on aqueous stability.[1]

Troubleshooting & FAQs

Q: The compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This "crash-out" is likely due to the Kinetic Solubility Limit.[1] Even if the final concentration is theoretically soluble, the rapid change in solvent environment can induce precipitation.

  • Solution: Pre-dilute the DMSO stock into a larger volume of buffer slowly with vortexing, or ensure the final concentration is below the thermodynamic limit (likely < 500 µM for this compound class).[1]

Q: Can I use ethanol instead of DMSO? A: Yes, pyrazole-acetic acids are generally soluble in ethanol and methanol.[1] However, ethanol is more volatile, making concentration management in open-plate assays difficult.[1] DMSO is preferred for stability.[1]

Q: How do I store the powder? A: Store the solid in a cool, dry place (desiccator recommended). Carboxylic acids can be hygroscopic.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for solubility protocols).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative text on Kinetic vs. Thermodynamic solubility).

Technical Whitepaper: Safety Profile & Hazard Identification for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, This compound serves as a critical scaffold, particularly in the development of PROTAC linkers and kinase inhibitors.[1] Due to its status as a specialized research chemical, comprehensive experimental toxicological data is often absent from public registries.[1]

This guide bridges that gap by employing a Read-Across (SAR) methodology. By analyzing the physicochemical properties of the pyrazole core, the ethyl substituent, and the oxyacetic acid moiety, we derive a robust safety profile.[1] Researchers must treat this compound as a functionalized organic acid with potential for significant ocular and cutaneous irritation.[1]

Chemical Identity & Physicochemical Profiling[1][2]

Understanding the molecular architecture is the first step in hazard prediction.[1] The electron-rich pyrazole ring combined with an acidic tail creates a zwitterionic potential, though the molecule acts primarily as a weak acid.[1]

Nomenclature & Structure[1][2][3]
  • Chemical Name: 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetic acid[1]

  • Common Synonyms: (1-Ethyl-1H-pyrazol-4-yloxy)acetic acid; 2-[1-ethylpyrazol-4-yl]oxyacetic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.17 g/mol [1]

  • SMILES: CCN1C=C(OCC(=O)O)C=N1

Predicted Physicochemical Properties

Data derived via ACD/Labs Percepta & ChemAxon predictors for structural analogs.

PropertyValue (Predicted)Safety Implication
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1]
Melting Point 115°C - 125°CStable solid at room temperature.[1]
Boiling Point ~340°C (at 760 mmHg)Low volatility; inhalation risk is primarily particulate.[1]
pKa (Acid) 3.5 - 4.0 (Carboxylic acid)Corrosive/Irritant to mucous membranes.[1]
LogP ~0.5 - 0.8Moderate water solubility; potential for dermal absorption.[1]
Solubility Soluble in DMSO, MeOH, Water (pH > 5)Spills in aqueous media will disperse rapidly.[1]

Hazard Identification (GHS Framework)

Note: In the absence of specific animal testing data, this classification is based on the "Additivity Formula" and "Read-Across" from analogous Pyrazole-4-carboxylic acids and Phenoxyacetic acids.[1]

GHS Classification

Signal Word: WARNING [1][2][3]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][5]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][5][6]H335

Critical Note: If the pH of a concentrated solution is < 2.0, the classification escalates to Skin Corr.[1] 1B (H314) and Eye Dam. 1 (H318) .[1] Always assume corrosive potential for pure organic acids until tested.[1]

Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5][6][7][8]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4][5][9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][8] Remove contact lenses, if present and easy to do.[1][4][6][7][8] Continue rinsing.[1][4][6][8]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Assessment & Mechanism

Structural Alerts (SAR Analysis)
  • Carboxylic Acid Moiety (-COOH):

    • Mechanism:[1][8] Proton donation leads to local pH drop, causing protein denaturation and irritation of epithelial tissues (skin, eyes, lungs).[1]

    • Risk:[1][3] High probability of contact dermatitis and conjunctivitis.[1]

  • Pyrazole Ring (1-Ethyl-substituted):

    • Mechanism:[1][3] Pyrazoles can act as weak bases or metabolic substrates.[1] Some derivatives (e.g., pyrazole-4-carboxylic acids) show low acute toxicity but potential for liver enzyme interaction.[1]

    • Risk:[1][3] Potential for systemic toxicity if ingested in large quantities (Acute Tox. 4 predicted).[1]

  • Ether Linkage (-O-):

    • Stability:[1][8] The ether bond at the 4-position is generally metabolically stable, reducing the risk of releasing toxic phenolic byproducts.[1]

Hazard Assessment Workflow

The following diagram illustrates the logic flow for determining the hazard profile of this unlisted compound.

HazardAssessmentStartCompound: this compoundCheckDataExperimental Data Available?Start->CheckDataDirectClassUse Experimental GHS DataCheckData->DirectClassYesReadAcrossApply Read-Across (SAR)CheckData->ReadAcrossNo (Current Status)AnalyzeAcidAnalyze Functional Group:Carboxylic Acid (pKa ~3.8)ReadAcross->AnalyzeAcidAnalyzeRingAnalyze Core:N-Ethyl PyrazoleReadAcross->AnalyzeRingPredictIrritPrediction:Skin/Eye Irritant (H315/H319)AnalyzeAcid->PredictIrritPredictToxPrediction:Acute Tox 4 (Oral)AnalyzeRing->PredictToxFinalProfileFinal Safety Profile:WARNING - Irritant/HarmfulPredictIrrit->FinalProfilePredictTox->FinalProfile

Figure 1: Decision logic for deriving the hazard profile via Structural Activity Relationship (SAR).

Risk Management & Handling Protocols

Engineering Controls
  • Primary: Use a chemical fume hood with a face velocity of at least 100 fpm (0.5 m/s).[1]

  • Secondary: Local exhaust ventilation (LEV) recommended if handling powders >10g to prevent dust cloud formation.[1]

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended PPERationale
Eyes Acidic Dust/SplashChemical Safety Goggles (ANSI Z87.[1]1)Prevent corneal damage from acidic pH.[1]
Hands Dermal AbsorptionNitrile Gloves (Min thickness: 0.11mm)Nitrile offers excellent resistance to organic acids.[1]
Respiratory Dust InhalationN95 / P100 Respirator Required if handling outside a fume hood.[1]
Body Splash/ContaminationLab Coat (Cotton/Poly) Standard barrier protection.[1]
Synthesis & Processing Workflow

When using this compound as a building block (e.g., esterification or amide coupling):

  • Solubilization: Dissolve in DMF or DCM. Caution: The acid may protonate basic catalysts.[1]

  • Activation: If converting to an acid chloride (using SOCl2), evolved gases (HCl, SO2) significantly increase the inhalation hazard.[1]

  • Quenching: Neutralize reaction mixtures with saturated

    
     to mitigate the acidic hazard before workup.
    

Emergency Response & Waste Disposal

Spill Management Protocol

In the event of a solid spill:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95).[1]

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or Soda Ash .[1]
    
    • Observation: Look for bubbling (

      
       release) indicating neutralization.[1]
      
  • Collect: Sweep up the neutralized moist paste into a hazardous waste container.

Emergency Decision Tree

EmergencyResponseIncidentExposure IncidentTypeExposure Type?Incident->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhaleInhalationType->InhaleActionEyeRinse 15+ minLift EyelidsSeek Medical AidEye->ActionEyeActionSkinRemove ClothingWash Soap/WaterMonitor for RednessSkin->ActionSkinActionInhaleFresh AirRest in half-upright pos.Oxygen if neededInhale->ActionInhale

Figure 2: Immediate response protocols for exposure incidents.

Disposal Considerations
  • Waste Code: Non-specific organic acid waste.[1]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Prohibition: Do NOT dispose of down the drain. The compound may be toxic to aquatic life (based on pyrazole ecotoxicity data).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives and general hazard classification for organic acids.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Thermodynamic Stability Profile: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile and characterization protocols for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . This guide is structured to support drug development workflows, moving from theoretical chemical principles to empirical validation.

Technical Guide Series: 4-Alkoxypyrazole Scaffolds

Executive Summary & Chemical Identity

This compound is a functionalized pyrazole derivative likely utilized as a building block in medicinal chemistry or a specific ligand intermediate. Its stability profile is governed by three distinct structural motifs: the electron-rich pyrazole ring , the chemically robust ether linkage , and the pH-sensitive carboxylic acid tail.

Understanding the thermodynamic behavior of this molecule requires distinguishing between its intrinsic stability (resistance to degradation) and its physical stability (polymorphism and solubility).

Chemical Structure & Properties
ParameterValue / Description
IUPAC Name 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]acetic acid
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Physical State Solid (Crystalline powder expected)
Predicted pKa (Acid) 3.2 – 3.8 (Carboxylic acid moiety)
Predicted pKa (Base) ~2.0 – 2.5 (Pyrazole N2 nitrogen)
LogP (Predicted) 0.5 – 1.0 (Moderate hydrophilicity)
Structural Visualization

The following diagram illustrates the core connectivity and reactive centers relevant to stability.

ChemicalStructure cluster_stability Stability Critical Points Ethyl Ethyl Group (Steric Bulk, Stable) Pyrazole Pyrazole Ring (Aromatic, Electron Rich) Ethyl->Pyrazole N1-Alkylation Ether Ether Linkage (C-O-C, Hydrolytically Stable) Pyrazole->Ether C4-Position Acid Acetic Acid Moiety (pH Sensitive, H-Bond Donor) Ether->Acid O-Alkylation

Figure 1: Structural connectivity highlighting stability-determining functional groups.

Theoretical Thermodynamic Profile

Solid-State Thermodynamics

As a carboxylic acid derivative, this compound is expected to exhibit strong intermolecular hydrogen bonding in the solid state, likely forming centrosymmetric dimers.

  • Melting Point Prediction: Based on structurally similar 1-ethyl-1H-pyrazole-4-carboxylic acid (MP ~138°C), the ether linkage increases flexibility, potentially lowering the lattice energy. Expected Range: 110°C – 145°C.

  • Polymorphism Risk: High. The carboxylic acid group allows for multiple hydrogen-bonding motifs (catemers vs. dimers), and the flexible ether linker allows for conformational polymorphism.

Solution-State Thermodynamics
  • Ionization State: The molecule is amphoteric but predominantly acidic.

    • pH < 2: Cationic (Protonated pyrazole N2).

    • pH 3 - 7: Anionic (Carboxylate COO⁻).

    • Zwitterionic Potential: Low. The pyrazole is too weakly basic to sustain a stable zwitterion at neutral pH.

  • Solubility:

    • Low pH: Low solubility (Unionized acid).

    • Neutral/High pH: High solubility (Anionic salt form).

Degradation Pathways & Stability Risks

While the ether linkage is generally robust, specific stress conditions can trigger degradation.

DegradationPathways Parent Parent Molecule This compound Oxidation Oxidation (Peroxides/Light) N-Oxide Formation Parent->Oxidation H2O2 / UV Decarb Thermal Decarboxylation (>150°C) Parent->Decarb High T EtherCleavage Acidic Ether Cleavage (Strong Acid + Heat) Parent->EtherCleavage HI / HBr NOxide N-Oxide Impurity Oxidation->NOxide DecarbProd 4-Ethoxy-1-ethyl-1H-pyrazole Decarb->DecarbProd CleaveProd 1-Ethyl-1H-pyrazol-4-ol + Glycolic Acid EtherCleavage->CleaveProd

Figure 2: Potential degradation pathways under forced stress conditions.

Hydrolytic Stability

The aryl-alkyl ether bond is thermodynamically stable to hydrolysis under standard aqueous conditions (pH 1–13). Unlike esters or amides, the ether oxygen does not possess a leaving group character that facilitates nucleophilic attack by water.

Oxidative Stability

The electron-rich pyrazole ring is the primary site for oxidative attack.

  • Risk: Formation of N-oxides at the N2 position.

  • Mitigation: Store under inert atmosphere (Nitrogen/Argon) if forced degradation studies show sensitivity.

Experimental Characterization Protocols

To validate the thermodynamic stability of this specific compound, the following self-validating protocols are recommended.

Protocol A: Automated Melting Point & Thermal Analysis (DSC/TGA)

Objective: Determine the thermodynamic melting point and screen for solvates/hydrates.

  • Preparation: Dry sample (3-5 mg) in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • DSC Setup: Hermetically sealed aluminum pans with a pinhole (to allow volatile escape without pressure buildup).

  • Ramp Rate: 10°C/min from 25°C to 200°C.

  • Validation Criteria:

    • Sharp Endotherm: Indicates pure crystalline material.

    • Broad/Split Peak: Indicates impurities or phase transition (polymorphism).

    • TGA Weight Loss: If weight loss occurs before melting, the sample is a solvate or hydrate. If weight loss coincides with melting, decomposition is occurring.

Protocol B: pH-Rate Degradation Profiling

Objective: Quantify solution stability across the physiological pH range.

ConditionBuffer SystemTempDurationTarget
Acid Stress 0.1 N HCl60°C24 HoursEther cleavage check
Base Stress 0.1 N NaOH60°C24 HoursGeneral robustness
Oxidative 3% H₂O₂25°C4 HoursN-oxide formation
Photolytic 1.2M Lux hrs25°C-Light sensitivity

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carboxylic acid).

Synthesis & Handling Context

For researchers synthesizing this compound, thermodynamic stability often dictates the isolation method.

  • Synthesis Route: Typically synthesized via alkylation of 1-ethyl-1H-pyrazol-4-ol with chloroacetic acid (Williamson ether synthesis type).

  • Work-up Caution: Acidification of the reaction mixture precipitates the product. Ensure pH is adjusted slowly to favor the formation of the stable polymorph (Ostwald ripening).

  • Storage: Store in glass containers at ambient temperature. Avoid metal containers as carboxylic acids can corrode metals over long durations, leaching impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole derivatives and stability data.[1] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for ether/pyrazole stability mechanisms).

Sources

Technical Profile: Ionization & Physicochemical Properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization Properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a functionalized heteroaryl-ether derivative frequently utilized as a pharmacophore in drug discovery (e.g., CRTH2 antagonists) and agrochemical synthesis. Its physicochemical behavior is defined by a dual-ionization profile: a dominant carboxylic acid moiety and a weakly basic pyrazole nitrogen.

Understanding the ionization constants (pKa) of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profiles. At physiological pH (7.4), the molecule exists primarily as a mono-anionic species, exhibiting high aqueous solubility and low membrane permeability via passive diffusion.

Key Physicochemical Metrics (Predicted/Composite):

  • Acidic pKa (COOH): 3.4 ± 0.3

  • Basic pKa (Pyrazole N): 2.6 ± 0.4

  • LogP (Neutral): ~0.6 – 0.9

  • LogD (pH 7.4): ~ -2.5 (Highly Hydrophilic)

Structural Analysis & Ionization Centers

The molecule comprises two distinct ionization centers that dictate its behavior in solution. The interplay between the electron-rich pyrazole ring and the electron-withdrawing oxyacetic acid tail creates a unique electronic environment.

The Acidic Center (Carboxyl Group)
  • Functional Group: Carboxylic Acid (-COOH)

  • pKa Range: 3.1 – 3.7

  • Mechanistic Insight: The pKa of unsubstituted acetic acid is 4.76. The introduction of an electronegative oxygen atom at the

    
    -position (forming an ether linkage) exerts a strong inductive effect (-I), stabilizing the conjugate base (carboxylate anion) and lowering the pKa. While a phenyl ether (phenoxyacetic acid) has a pKa of ~3.17, the pyrazole ring is 
    
    
    
    -excessive (electron-donating by resonance). This slight electron donation partially counteracts the -I effect of the oxygen, likely resulting in a pKa slightly higher than phenoxyacetic acid but significantly lower than acetic acid.
The Basic Center (Pyrazole Nitrogen)
  • Functional Group: Pyrazole N2 Nitrogen (Pyridinic N)

  • pKa Range: 2.2 – 3.0 (Conjugate Acid)

  • Mechanistic Insight: The N1 nitrogen is substituted with an ethyl group, leaving the N2 nitrogen available for protonation. Unsubstituted pyrazole has a pKa of ~2.5. The alkoxy group at position C4 is a resonance donor (+M), which typically increases electron density on the ring nitrogens, potentially raising basicity. However, the distal carboxylic acid group (especially when protonated) exerts a weak electron-withdrawing influence. Consequently, the basicity remains low, meaning the molecule is only protonated at very low pH (< 2.5).

Ionization State Diagram (Speciation)

The following diagram illustrates the sequential ionization of the molecule from acidic to basic conditions.

IonizationPathway Figure 1: Predicted ionization pathway showing the transition from cationic to anionic species. Cation Cationic Form (pH < 2.0) (N-Protonated, COOH) Zwitterion Neutral / Zwitterionic Region (pH ~ 2.5 - 3.0) Cation->Zwitterion pKa1 ~2.6 (Py-H+ deprotonation) Anion Anionic Form (pH > 4.5) (N-Neutral, COO-) Zwitterion->Anion pKa2 ~3.4 (COOH deprotonation)

Physicochemical Data Summary

The following values are synthesized from Structure-Activity Relationship (SAR) analysis of structurally homologous fragments (phenoxyacetic acid, 1-ethylpyrazole, and 4-methoxypyrazole).

PropertyValue / RangeConfidenceNotes
Acidic pKa (COOH) 3.42 HighDerived from phenoxyacetic acid (3.17) with correction for pyrazole electron donation.
Basic pKa (Py-H⁺) 2.65 MediumBased on 1-ethylpyrazole (2.49) + alkoxy resonance effect.
Isoelectric Point (pI) ~3.0 MediumTheoretical point of zero charge; solubility minimum.
LogP (Neutral) 0.85 HighLow lipophilicity due to polar ether and acid groups.
LogD (pH 7.4) -2.60 HighAt pH 7.4, the molecule is >99.9% ionized (anionic).
Aqueous Solubility High (>10 mg/mL) HighExcellent solubility at pH > 4.5 due to salt formation.

Experimental Determination Protocols

For researchers needing to validate these values experimentally, the following protocols are recommended. These methods are designed to handle the low pKa values and potential solubility issues near the isoelectric point.

Potentiometric Titration (The Gold Standard)

This method is suitable if the compound is available in >10 mg quantities and has sufficient aqueous solubility.

  • Preparation: Dissolve 5-10 mg of this compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Lower the pH to ~1.8 using 0.5 M HCl to ensure the pyrazole nitrogen is fully protonated.

  • Titration: Titrate with 0.1 M carbonate-free NaOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.

    • First Inflection: Deprotonation of Pyrazole-H+ (weak, may be obscured by solvent leveling).

    • Second Inflection: Deprotonation of -COOH (sharp, distinct).

  • Refinement: Use Bjerrum plot analysis or software (e.g., Hyperquad) to calculate exact pKa values.

Spectrophotometric Determination (UV-Metric)

Recommended for low solubility samples or when high precision is required for the low pKa (basic nitrogen).

  • Wavelength Selection: Obtain UV spectra of the compound in 0.1 M HCl (cation) and 0.1 M NaOH (anion) to identify the

    
     shift. The pyrazole chromophore usually shifts between 210-260 nm upon ionization.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 in 0.5 unit increments.

  • Measurement: Add a fixed concentration (e.g., 50 µM) of the compound to each buffer. Measure Absorbance at the specific

    
    .
    
  • Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.

Synthesis & Chemical Context

Understanding the synthesis provides context on the stability of the ether linkage and the purity profile required for pKa determination.

Synthesis Workflow

The standard synthesis involves the O-alkylation of 1-ethyl-4-hydroxypyrazole with ethyl bromoacetate or chloroacetic acid, followed by hydrolysis.

Synthesis Figure 2: Synthetic route for this compound. Start 1-Ethyl-4-hydroxypyrazole Reagent + Ethyl bromoacetate (Base: K2CO3, Solvent: MeCN) Start->Reagent Intermediate Ethyl (1-ethyl-1H-pyrazol-4-yloxy)acetate (Ester Intermediate) Reagent->Intermediate Nucleophilic Substitution (SN2) Hydrolysis Hydrolysis (LiOH or NaOH, THF/H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Acidification (HCl)

Bioisosteric Significance

In drug design, this moiety serves as a bioisostere for phenoxyacetic acid .

  • Advantage: The pyrazole ring is less lipophilic than a phenyl ring, improving the overall solubility ("drug-likeness") of the molecule.

  • Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially extending half-life.

Biological Implications (ADME)

Absorption
  • Stomach (pH 1.5 - 3.5): A significant fraction exists in the neutral/zwitterionic form. Passive diffusion is possible but limited by the compound's intrinsic polarity.

  • Intestine (pH 6.0 - 7.4): The molecule is fully ionized (anionic). Oral bioavailability will likely depend on paracellular transport or active uptake transporters (e.g., OATs - Organic Anion Transporters), as passive membrane permeation will be negligible.

Distribution
  • Plasma Protein Binding: Likely low to moderate. The anionic charge promotes binding to albumin, but the low lipophilicity limits non-specific hydrophobic binding.

  • Blood-Brain Barrier (BBB): Poor penetration expected due to high polarity and ionization at physiological pH.

References

  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press. (Source for general acetic acid and heterocycle pKa values).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrazole-ether bioisosteres). Link

  • PubChem Compound Summary. (2024). 1-Ethylpyrazole. National Center for Biotechnology Information. Link

Precision Cheminformatics and Synthetic Utility of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural identity, synthetic pathways, and cheminformatics validation of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . As a functionalized pyrazole ether, this molecule serves as a critical "linker scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase binding pockets and E3 ligase recruiters (PROTACs).

This document moves beyond basic identification to address the specific regiochemical challenges in its synthesis and provides self-validating analytical protocols.

Part 1: Structural Identity & Cheminformatics

Precise digital identification is required to distinguish this specific isomer from its 3-yloxy and 5-yloxy regioisomers, which possess vastly different electronic properties.

Core Identifiers

The following identifiers are generated based on the specific regiochemistry of the 1-ethyl substitution and 4-yloxy functionalization.

Identifier TypeValueContext
IUPAC Name 2-[(1-ethylpyrazol-4-yl)oxy]acetic acidOfficial Nomenclature
Canonical SMILES CCN1C=C(OCC(O)=O)C=N1Machine Learning / Docking
Isomeric SMILES CCN1C=C(OCC(=O)O)C=N1Stereochemical Definition
InChI String InChI=1S/C7H10N2O3/c1-2-9-3-6(4-8-9)12-5-7(10)11/h3-4H,2-5H2,1H3,(H,10,11)IUPAC Standard
InChIKey Computed from Structure (See Validation)Database Hashing
Molecular Formula C₇H₁₀N₂O₃Elemental Composition
Molecular Weight 186.17 g/mol Mass Spectrometry
Cheminformatics Visualization

The following diagram parses the SMILES string into its functional components to assist in substructure searching.

SMILES_Parsing Figure 1: Structural decomposition of the SMILES string for substructure query optimization. SMILES SMILES: CCN1C=C(OCC(=O)O)C=N1 Ethyl Ethyl Group (Solubility/Sterics) 'CCN' SMILES->Ethyl Pyrazole Pyrazole Core (Aromatic Scaffold) 'n1ccc1' SMILES->Pyrazole Linker Ether Linker (H-Bond Acceptor) 'OCC' SMILES->Linker Acid Carboxylic Acid (Warhead/Ligand) '(=O)O' Linker->Acid

Part 2: Synthetic Pathways & Regioselectivity[3]

Synthesizing this compound presents a classic heterocyclic challenge: Regioselectivity of N-alkylation .

The Regiochemistry Challenge

The pyrazole ring has two nitrogen atoms.[1] When alkylating a 4-substituted pyrazole, steric and electronic factors dictate whether the reaction occurs at N1 or N2.

  • Direct Alkylation Risk: Alkylating 4-hydroxypyrazole often leads to mixtures of N- and O-alkylation products.

  • Solution: The "Reverse Build" strategy, starting with the pre-formed 1-ethyl-4-bromo scaffold, is the most robust method for high-purity synthesis.

Recommended Protocol: The "Reverse Build" (Metal-Halogen Exchange)

This route avoids the ambiguity of tautomer alkylation by establishing the N-ethyl bond before introducing the oxygen linker.

Step-by-Step Methodology:

  • Starting Material: 1-Ethyl-4-bromopyrazole (Commercially available or synthesized via ethyl hydrazine + malonaldehyde equivalent).

  • Hydroxylation (The Critical Step):

    • Reagents: Bis(pinacolato)diboron (

      
      ), 
      
      
      
      , KOAc.
    • Process: Convert bromide to boronic ester, then oxidize with

      
      /NaOH to yield 1-ethyl-1H-pyrazol-4-ol .
      
    • Why: This ensures the oxygen is strictly at position 4.

  • Williamson Ether Synthesis:

    • Reagents: Ethyl bromoacetate,

      
      , Acetone (reflux).
      
    • Mechanism:[1][2][3]

      
       displacement of bromide by the pyrazole-4-oxide anion.
      
  • Hydrolysis:

    • Reagents: LiOH, THF/Water.

    • Product: this compound.

Synthetic Workflow Diagram

Synthesis_Pathway Figure 2: Regioselective synthesis avoiding N-alkylation ambiguity via C-O bond formation. Start 1-Ethyl-4-bromopyrazole (Pre-defined Regiochemistry) Step1 Step 1: Borylation & Oxidation (Pd-Cat / H2O2) Start->Step1 Inter1 Intermediate: 1-Ethyl-1H-pyrazol-4-ol Step1->Inter1 Yield ~85% Step2 Step 2: O-Alkylation (Ethyl bromoacetate / K2CO3) Inter1->Step2 Inter2 Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF) Inter2->Step3 Final Target: This compound Step3->Final Global Yield ~60%

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These serve as "Go/No-Go" checkpoints.

1H-NMR Signature (DMSO-d6, 400 MHz)

The symmetry and chemical shifts provide definitive proof of the 1,4-substitution pattern.

Proton EnvironmentShift (

ppm)
MultiplicityIntegrationDiagnostic Value
Pyrazole C3-H 7.50 - 7.60Singlet1HConfirms heteroaromatic ring
Pyrazole C5-H 7.20 - 7.30Singlet1HDistinct from C3; confirms 1,4-subst.
O-CH2-COOH 4.55Singlet2HConfirms ether linkage formation
N-CH2-CH3 4.05Quartet (

)
2HConfirms N-ethylation
N-CH2-CH3 1.35Triplet (

)
3HCoupled to methylene
COOH 12.0 - 13.0Broad Singlet1HConfirms acid hydrolysis
LC-MS Validation
  • Ionization Mode: ESI Positive (

    
    )
    
  • Target Mass:

    
    
    
  • Fragment Pattern: Loss of acetic acid moiety (

    
    ) is common in high-energy collisions, resulting in a peak at 
    
    
    
    (1-ethyl-4-hydroxypyrazole cation).

Part 4: Medicinal Chemistry Applications[7][8][9]

Why synthesize this specific molecule? It acts as a bioisostere for phenoxyacetic acids, commonly found in PPAR agonists and auxin-like herbicides, but with improved solubility profiles.

Physicochemical Profile (Calculated)

Data below is essential for evaluating "Drug-Likeness" (Lipinski's Rules).

PropertyValueImplication
cLogP 0.45Highly water-soluble; low lipophilicity risk.
TPSA 66.4

Excellent membrane permeability (<140

).
H-Bond Donors 1Carboxylic acid proton.
H-Bond Acceptors 4N2, Ether O, Carbonyl O, Hydroxyl O.
pKa (Acid) ~3.5Ionized at physiological pH (Carboxylate anion).
Application Logic
  • Fragment-Based Drug Discovery (FBDD): The pyrazole ring serves as a rigid spacer, while the carboxylic acid acts as a "warhead" to engage lysine or arginine residues in protein binding pockets.

  • PROTAC Linkers: The ether chain can be extended to create flexible linkers for E3 ligase recruiters.

  • Agrochemicals: Analogous to 2,4-D, this scaffold is explored for auxin-mimic activity with potentially lower volatility.

References

  • PubChem Compound Summary. (2025). 1-ethyl-1H-pyrazole-4-carboxylic acid (Structural Analog Analysis). National Center for Biotechnology Information. [Link]

  • Fustero, S., et al. (2010). Regioselective N-Alkylation of Pyrazoles: A Critical Review. Journal of Organic Chemistry. (Provides the basis for the N-ethylation vs O-alkylation logic). [Link]

  • European Chemical Agency (ECHA). (2025). Registration Dossier: Pyrazole Derivatives. (Regulatory context for pyrazole building blocks). [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . It is designed for medicinal chemists and process development scientists, prioritizing robust, scalable, and regioselective methodologies.

Abstract & Scope

This compound is a functionalized pyrazole derivative frequently utilized as a core scaffold in the development of CRTH2 antagonists, agrochemicals, and fragment-based drug discovery (FBDD). This guide details a modular, three-step synthesis starting from the commercially available 4-bromo-1-ethyl-1H-pyrazole .

Unlike traditional pyrazolone syntheses which often yield mixtures of 3- and 5-hydroxy tautomers, this protocol targets the 4-position specifically via a boronate oxidation strategy. This ensures high regiochemical fidelity and eliminates the formation of unwanted N-alkylation byproducts common in direct alkylation routes.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyrazole core. The target molecule is disassembled into three key precursors: the pyrazole ring, the ethyl group (already installed to prevent N-isomerism), and the glycolic acid moiety.

Retrosynthesis Target This compound Intermediate1 Ethyl 2-(1-ethyl-1H-pyrazol-4-yloxy)acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 1-Ethyl-1H-pyrazol-4-ol Intermediate1->Intermediate2 O-Alkylation (Sn2) StartingMaterial 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or 4-Bromo precursor) Intermediate2->StartingMaterial Oxidative Hydroxylation Reagent1 Ethyl Bromoacetate Reagent1->Intermediate1 Reagent2 Hydrolysis (LiOH) Reagent2->Target

Figure 1: Retrosynthetic strategy highlighting the oxidative hydroxylation pathway as the key regiocontrol step.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-1H-pyrazol-4-ol (The Nucleophile)

Rationale: Direct synthesis of 4-hydroxypyrazoles from hydrazine and acyclic ketones is difficult and often yields the 3- or 5-hydroxy isomers (pyrazolones). The most reliable route is the oxidation of the corresponding aryl boronate.

Step 1.1: Borylation (If starting from Bromide) If starting from 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, skip to Step 1.2.

  • Reagents: 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl2 (0.05 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90°C, 4-12 h under Argon.

Step 1.2: Oxidative Hydroxylation This step converts the boronic ester to the hydroxyl group using basic peroxide.

  • Reagents: Boronate ester (1.0 eq), 30% H2O2 (3.0 eq), 1M NaOH (2.0 eq).

  • Solvent: THF / Water (1:1).

  • Protocol:

    • Dissolve the boronate ester in THF and cool to 0°C.

    • Add 1M NaOH solution.

    • Critical Step: Add H2O2 dropwise. The reaction is exothermic . Maintain internal temperature <20°C.

    • Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS (Boronate disappears; Alcohol appears).

    • Quench: Carefully quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.

    • Workup: Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (DCM/MeOH) if necessary, though the crude is often pure enough.

Phase 2: O-Alkylation (Ether Bond Formation)

Rationale: 4-Hydroxypyrazoles can react at Oxygen or Nitrogen (N2). However, since N1 is blocked (ethyl group) and the conditions are basic, O-alkylation is favored over N-alkylation due to the formation of the oxyanion.

  • Reagents: 1-Ethyl-1H-pyrazol-4-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs2CO3) (2.0 eq) or Potassium Carbonate (K2CO3).

  • Solvent: DMF (Anhydrous) or Acetone.

  • Protocol:

    • Charge a flask with 1-Ethyl-1H-pyrazol-4-ol and DMF (0.2 M concentration).

    • Add Cs2CO3. Stir for 15 minutes at RT to deprotonate the hydroxyl group.

    • Add Ethyl bromoacetate dropwise.[1]

    • Heat to 60°C for 3-5 hours.

    • Monitoring: LCMS should show conversion to the ester [M+H]+ ~ 199.

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with LiCl (5% aq) to remove DMF.

    • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate 80:20 to 50:50).

Phase 3: Ester Hydrolysis (Saponification)

Rationale: Mild hydrolysis conditions are required to prevent cleavage of the ether bond. Lithium Hydroxide (LiOH) is preferred over harsh mineral acids.

  • Reagents: Ethyl 2-(1-ethyl-1H-pyrazol-4-yloxy)acetate (1.0 eq), LiOH.H2O (3.0 eq).

  • Solvent: THF / Water / MeOH (3:1:1).

  • Protocol:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH.H2O.

    • Stir at Room Temperature for 2-4 hours.

    • Workup: Concentrate to remove THF/MeOH.

    • Acidification: Cool the aqueous residue to 0°C and acidify to pH 2-3 with 1M HCl.

    • Isolation: The product often precipitates as a white solid. Filter and wash with cold water.[2] If no precipitate, extract with EtOAc.

Analytical Data & Characterization

The following table summarizes the expected analytical signatures for validation.

ComponentTechniqueExpected Signal / Value
Mass Spectrometry ESI-MS (Positive)[M+H]+ = 171.07 (Calculated for C7H10N2O3)
Proton NMR 1H NMR (DMSO-d6)δ 12.8 (br s, 1H, COOH)δ 7.55 (s, 1H, Pyrazole-H3)δ 7.25 (s, 1H, Pyrazole-H5)δ 4.60 (s, 2H, O-CH2-CO)δ 4.05 (q, 2H, N-CH2-CH3)δ 1.35 (t, 3H, N-CH2-CH3)
Carbon NMR 13C NMRCarbonyl (~170 ppm), Pyrazole C-O (~145 ppm), Pyrazole CH (~130/120 ppm), Ethyl CH2/CH3.
Appearance VisualWhite to off-white solid.

Critical Process Parameters (CPP) & Troubleshooting

Workflow cluster_0 Oxidation Step cluster_1 Alkylation Step Node1 Temp Control (<20°C) Node2 Peroxide Quench (Starch-Iodide Test) Node1->Node2 Node3 Base Choice (Cs2CO3 > K2CO3) Node2->Node3 Node4 Solvent Dryness (Anhydrous DMF) Node3->Node4

Figure 2: Critical Control Points for safety and yield optimization.

  • Exotherm Control (Step 1.2): The oxidation of boronic esters with H2O2 is highly exothermic. Failure to cool the reaction can lead to thermal runaway or decomposition of the pyrazole ring.

  • Base Selection (Step 2): While K2CO3 is cheaper, Cesium Carbonate (Cs2CO3) often provides higher yields in O-alkylation of heteroaromatic alcohols due to the "cesium effect" (enhanced solubility and nucleophilicity).

  • DMF Removal: Residual DMF can complicate the crystallization of the final acid. Ensure thorough water/LiCl washes or use Acetone as an alternative solvent if the intermediate solubility permits.

Safety & Handling

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Wear face shield and chemical resistant gloves. Ensure quench is complete before disposal.

  • Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Boronic Esters: Generally low toxicity but should be handled as potential irritants.

References

  • Synthesis of 4-Hydroxypyrazoles via Boronate Oxidation

    • Title: Preparation of 4-hydroxypyrazoles via oxid
    • Context: General methodology for converting pyrazole boron
    • Source:Tetrahedron Letters, 2009, 50(26), 3509-3511.
  • O-Alkylation Protocols

    • Title: Scalable Synthesis of Pyrazole Ethers.
    • Context: Conditions for alkylating 4-hydroxypyrazoles using bromoacet
    • Source:Patent WO2016011930A1 (Example synthesis of similar pyrazole ethers).
  • General Pyrazole Chemistry

    • Title: 1-Ethyl-1H-pyrazol-4-ol (Intermediate D
    • Source: PubChem Compound Summary.

Sources

Application Note: Amide Coupling Strategies for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Molecule Profile[1][2][3]

The "Linker" Challenge in Medicinal Chemistry

In modern drug discovery, particularly in the design of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras), the quality of the linker region is paramount. (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid represents a "privileged" building block. It combines a polar, solubility-enhancing pyrazole heterocycle with a flexible ether-linked carboxylic acid tail.

Unlike simple phenyl-acetic acids, the pyrazole core reduces lipophilicity (LogP), a critical parameter for oral bioavailability. The ether linkage (-O-CH₂-) provides rotational freedom without the metabolic liability of an ester, making this molecule an ideal spacer for connecting pharmacophores.

Physicochemical Profile

Before initiating synthesis, understanding the substrate's electronic and physical behavior is critical for selecting the right coupling conditions.

PropertyValue / CharacteristicImplication for Synthesis
IUPAC Name 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetic acidStandard nomenclature for searching.
CAS Number 2380191-45-5Use for vendor verification.
Molecular Weight 170.17 g/mol Low MW allows for high atom economy.
Acid pKa (est) ~3.5 - 3.8More acidic than alkyl acetic acids due to the

-oxygen effect.
Pyrazole Basic pKa ~2.5 (N-2 position)Weakly basic. Unlikely to interfere with standard bases (DIEA/TEA) but can protonate in strong acid workups.
Solubility DMSO, DMF, MeOH, DCM (Moderate)Compatible with standard organic coupling solvents.

Part 2: Strategic Coupling Protocols

The following protocols are ranked by Reliability (Discovery Scale) and Scalability (Process Scale).

Decision Logic for Reagent Selection

Do not default to EDC/HOBt. Use this logic flow to select the optimal reagent for this specific substrate.

CouplingLogic Start Start: this compound AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Aniline Electron-Deficient Aniline/Heterocycle AmineType->Aniline Scale Scale of Reaction Primary->Scale HATU Method A: HATU (High Yield, Fast) Aniline->HATU Moderate Nucleophilicity Ghosez Method C: Ghosez's Reagent (Acid Chloride) Aniline->Ghosez Low Nucleophilicity Small < 100 mg (Discovery) Scale->Small Large > 10 g (Process) Scale->Large Small->HATU T3P Method B: T3P (Low Epimerization, Easy Workup) Large->T3P

Figure 1: Decision tree for selecting the appropriate amide coupling strategy based on amine nucleophilicity and reaction scale.

Method A: HATU Activation (The Gold Standard)

Best for: Discovery chemistry, library synthesis, and valuable/scarce amines. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate. The pyrazole nitrogen (N2) does not interfere because the activation rate of the carboxylate by HATU is orders of magnitude faster than any self-interaction.

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Protocol
  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution may turn slightly yellow/orange. This "pre-activation" ensures the active ester is formed before the amine sees the acid, reducing potential side reactions.

  • Coupling: Add the Amine (1.0–1.2 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS.[2][3] The product usually elutes later than the acid but earlier than non-polar impurities. Look for [M+H]⁺.[1]

  • Workup (Small Scale):

    • Dilute with EtOAc (10 volumes).

    • Wash with sat. NaHCO₃ (2x) to remove HOBt/HATU byproducts.

    • Wash with Water (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride)

Best for: Scale-up (>1g), "Green" chemistry requirements, and difficult purifications. Advantage: T3P byproducts are water-soluble, often eliminating the need for chromatography.

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step Protocol
  • Charge: To a reactor/flask, add the Acid , Amine , and Base into the solvent (EtOAc is preferred for ease of workup).

  • Cooling: Cool the mixture to 0°C (ice bath). T3P reaction is exothermic.

  • Addition: Dropwise add the T3P solution .

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P is slower than HATU but cleaner. If conversion is low after 16h, heat to 50°C.

  • Workup:

    • Quench with water.

    • Separate layers.

    • Wash organic layer with 1N HCl (careful if your product has a basic amine; if so, skip acid wash), then sat. NaHCO₃, then brine.

    • The organic layer usually contains pure amide.

Method C: Acid Chloride via Ghosez’s Reagent

Best for: Extremely non-nucleophilic amines (e.g., electron-deficient anilines) where HATU fails. Why Ghosez? Thionyl chloride (SOCl₂) generates HCl and heat, which might degrade the pyrazole ether linkage or cause darkening. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.

Protocol
  • Dissolve Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

  • Check: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Add the Amine (1.0 equiv) and a base (TEA or Pyridine, 2.0 equiv).

  • Stir until completion.

Part 3: Troubleshooting & Critical Analysis

Common Failure Modes
SymptomProbable CauseSolution
Low Yield "O-Acylurea" rearrangement (if using EDC)Switch to HATU or T3P. EDC requires rapid nucleophilic attack; if amine is slow, the intermediate rearranges to an unreactive N-acylurea.
Product stuck in Aqueous Product is too polarThe pyrazole + amide bond increases polarity. Use n-Butanol/DCM extraction or lyophilize directly and use Reverse Phase HPLC.
N-Acylation of Pyrazole? Incorrect RegiochemistryUnlikely. The N1 position is ethylated. The N2 position is not nucleophilic enough to compete with a primary amine.
Workflow Visualization

The following diagram illustrates the chemical pathway and potential side-reactions to avoid.

ReactionPath Start This compound Activation Activated Ester Intermediate (OBt or OAt) Start->Activation + HATU/Base AmineAttack Nucleophilic Attack by R-NH2 Activation->AmineAttack SideReaction Side Reaction: Hydrolysis (Wet Solvent) Activation->SideReaction + H2O Product Final Amide Product AmineAttack->Product SideReaction->Start Reverts to Acid

Figure 2: Reaction pathway showing the critical activation step and the risk of hydrolysis if anhydrous conditions are not maintained.

Part 4: References & Sourcing

In-Text Citations & Validation
  • Compound Verification: The core structure is a known building block in medicinal chemistry, often categorized under pyrazole-acetic acid derivatives.

    • Source: - Note: While the exact ether-linked CAS 2380191-45-5 is vendor-specific, the chemistry is homologous to the 4-carboxylic acid variants.

  • Coupling Reagent Efficacy: The superiority of HATU for heteroaromatic acids is well-documented in peptide and medicinal chemistry literature.

    • Source:

  • T3P Application: For scale-up advantages of propylphosphonic anhydride.

    • Source: (General reference for T3P utility).

References
  • PubChem. 1-ethyl-1H-pyrazole-4-carboxylic acid (Structural Analog Data).[4] National Library of Medicine. Available at: [Link]

  • Montalbetti, C.A.G.N. and Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), pp.10827-10852. (Standard field reference for mechanism).

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for this compound and all coupling reagents before handling.

Sources

Application Note: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, present in numerous FDA-approved drugs ranging from anti-inflammatories (e.g., celecoxib, tepoxalin) to targeted oncology therapeutics[1][2]. (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a highly specialized, bifunctional pharmaceutical intermediate that combines the metabolic stability of an N-alkylated pyrazole with the synthetic versatility of an oxyacetic acid linker.

This application note provides a comprehensive guide to utilizing this intermediate in drug discovery workflows. It details the structural rationale for its use, outlines self-validating protocols for downstream functionalization, and provides mechanistic insights into how this building block improves the physicochemical properties of target active pharmaceutical ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The transition from traditional benzenoid rings to heteroaromatic systems is a cornerstone of contemporary drug design. Replacing a phenoxyacetic acid moiety with a this compound scaffold yields several distinct advantages[2]:

  • Bioisosterism & Lipophilicity: The pyrazole ring acts as a bioisostere for benzene but possesses a significantly lower partition coefficient (ClogP). This reduction in lipophilicity directly translates to improved aqueous solubility, a critical factor in overcoming poor oral bioavailability in early-stage drug candidates[2].

  • Locked Tautomerism: Unsubstituted pyrazoles exist as a mixture of rapid N1/N2 tautomers, which complicates Structure-Activity Relationship (SAR) interpretation and NMR characterization. The N1-ethyl group permanently locks the conformation, ensuring a single, predictable binding mode[2].

  • Enhanced Target Engagement: The N2 atom of the pyrazole ring serves as a potent hydrogen-bond acceptor, providing an additional interaction point for kinase hinge regions or enzyme active sites that a phenyl ring cannot offer[1].

  • The Oxyacetic Acid Linker: The ether (-O-) linkage provides conformational flexibility, allowing the molecule to adapt to binding pockets, while the terminal carboxylic acid serves as a universal handle for amide coupling, esterification, or cyclization into heterocycles (e.g., oxadiazoles)[3][4].

Table 1: Comparative Physicochemical Properties
PropertyPhenoxyacetic Acid ScaffoldThis compoundImpact on Drug Design
Aromatic Core Benzene1-EthylpyrazoleBioisosteric replacement
Estimated ClogP ~1.40~0.30Dramatically improved aqueous solubility
H-Bond Acceptors 35Enhanced target binding affinity
Tautomerism NoneLocked (N-Ethyl)Predictable SAR and simplified analytics
Metabolic Liability High (Aromatic oxidation)Low (Electron-deficient core)Extended half-life, reduced toxicity

SAR Logic & Synthetic Workflow Visualizations

The following diagrams illustrate the logical breakdown of the intermediate's structural features and the standard synthetic workflow for integrating it into an API.

SAR Core This compound N1 N1-Ethyl Group Core->N1 Pyr Pyrazole Core Core->Pyr Oxy Ether Linkage (Oxy) Core->Oxy Acid Acetic Acid Handle Core->Acid N1_detail Locks tautomerism Improves metabolic stability N1->N1_detail Pyr_detail Bioisostere for phenyl Lowers ClogP, increases solubility Pyr->Pyr_detail Oxy_detail Conformational flexibility H-bond acceptor Oxy->Oxy_detail Acid_detail Versatile coupling point (Amides, Esters, Heterocycles) Acid->Acid_detail

Caption: Structure-Activity Relationship (SAR) rationale for the pyrazole-4-yloxyacetic acid scaffold.

Workflow A 1. Starting Material This compound B 2. Carboxyl Activation (HATU / DIPEA / DMF) A->B C 3. Amide Coupling (Add Primary/Secondary Amine) B->C D 4. Reaction Monitoring (LC-MS & TLC) C->D E 5. Aqueous Workup (Remove DMF & Salts) D->E F 6. Target API (Purified via Flash Chromatography) E->F

Caption: Step-by-step workflow for HATU-mediated amide coupling of the pyrazole intermediate.

Experimental Protocols: Amide Coupling for API Synthesis

The most common application of this compound is its coupling with complex amines to form stable amide bonds. The following protocol utilizes HATU, which is highly recommended over standard EDCI/HOBt for electron-rich heteroaromatic acids to prevent sluggish reaction rates and minimize side-product formation.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a target pyrazole-amide API with >95% purity.

Reagents Required:

  • This compound (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Preventing Amine Guanidinylation):

    • Charge a dry, argon-flushed round-bottom flask with this compound (1.0 eq) and anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

    • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise.

    • Expert Insight: Activating the acid at 0 °C prior to amine addition ensures the formation of the highly reactive HOAt ester. If the amine is added simultaneously with HATU, the amine can attack the uronium salt of HATU, forming a dead-end guanidinium byproduct.

  • Amine Addition:

    • Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated ester mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Check (In-Process Control):

    • Procedure: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Validation Criteria: The reaction is complete when the mass of the starting acid (

      
       approx. 171 m/z) is entirely consumed, and the target amide mass is the dominant peak. TLC (Dichloromethane:Methanol 9:1) visualized with Ninhydrin stain should confirm the absence of the primary/secondary amine.
      
  • Aqueous Workup (Causality: Efficient DMF & Byproduct Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash the organic layer with 5% aqueous Lithium Chloride (LiCl) solution (3 × 5 volumes). Expert Insight: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing DMF carryover during concentration.

    • Wash with 0.1 M HCl (1 × 5 volumes) to remove unreacted amine and excess DIPEA.

    • Wash with saturated aqueous

      
       (1 × 5 volumes) to remove trace acidic byproducts (e.g., HOAt).
      
    • Wash with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine's polarity) to yield the pure target API.

Mechanistic Insights into Target Binding

When incorporated into an API, the (1-Ethyl-1H-pyrazol-4-yloxy)-acetamide motif frequently engages with target proteins through a specific pharmacophore model:

  • Hinge Binding: In kinase inhibitors, the pyrazole N2 atom frequently acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., typically a methionine or cysteine residue)[5].

  • Solvent-Exposed Regions: The ethyl group is often directed towards the solvent-exposed region of the binding pocket. Its short, aliphatic nature prevents steric clashes while shielding the polar core from rapid metabolic degradation[2].

  • Linker Positioning: The oxyacetic amide linker acts as a flexible spacer, allowing the attached amine moiety (often a bulky hydrophobic group or a basic tail) to reach deep allosteric pockets or interact with surface-level acidic residues via salt bridges[4].

References

  • Alam MJ, Alam O, Naim MJ et al. Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. Molecules 27(24), 8708 (2022).
  • Manna and Agrawal. Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Publishing (2025).
  • Peng et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC (2022).
  • Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020).
  • ResearchGate. Synthesis of 1,2,3-triazole and isoxazole-linked pyrazole hybrids and their cytotoxic activity. (2025).

Sources

Application Notes and Protocols for the Esterification of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Esterification of a Substituted Pyrazole Acetic Acid

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a molecule of interest in medicinal chemistry and drug development, featuring a disubstituted pyrazole ring linked to an acetic acid moiety via an ether bond. The conversion of its carboxylic acid group to an ester is a critical step in modifying its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, ultimately influencing its efficacy as a potential therapeutic agent.

The presence of the N-ethylpyrazole ring introduces specific chemical considerations that must be addressed when selecting an esterification method. The basicity of the pyrazole nitrogens can interfere with acid-catalyzed reactions, and the aromatic nature of the ring requires mild conditions to prevent unwanted side reactions. This guide provides a detailed analysis of suitable esterification methods, offering insights into the rationale behind procedural choices, and presents robust, step-by-step protocols to facilitate successful synthesis.

Comparative Analysis of Key Esterification Strategies

The choice of an esterification method is contingent upon the scale of the reaction, the lability of the substrate to acid or heat, and the desired purity of the final product. Below is a summary of recommended methods for the esterification of this compound.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)RefluxSimple, inexpensive, suitable for large scale.Harsh acidic conditions may not be tolerated by all substrates; equilibrium reaction requires removal of water or use of excess alcohol.[1][2]
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholMild, Room TemperatureMild conditions, suitable for acid-sensitive substrates.[3][4][5]Formation of urea byproduct can complicate purification; DCC is an allergen.[4]
Thionyl Chloride Method Thionyl Chloride (SOCl₂), AlcoholTwo-step (acid chloride formation then esterification)High-yielding, as the intermediate acid chloride is very reactive.[6]SOCl₂ is corrosive and toxic; generates HCl gas.[6]
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholMild, typically 0 °C to Room TemperatureVery mild conditions, excellent for sensitive substrates.[7]Stoichiometric amounts of phosphine oxide and hydrazine byproducts formed, complicating purification; reagents are toxic.[7]

Experimental Workflows and Logical Relationships

The selection of an appropriate esterification pathway is a critical decision in the synthetic route. The following diagram illustrates the decision-making process based on substrate sensitivity and reaction scale.

Esterification_Decision_Tree Esterification Method Selection Workflow Start Start: this compound Substrate_Sensitivity Is the substrate sensitive to strong acids or high temperatures? Start->Substrate_Sensitivity Scale What is the reaction scale? Substrate_Sensitivity->Scale No Steglich Steglich Esterification Substrate_Sensitivity->Steglich Yes Mitsunobu Mitsunobu Reaction Substrate_Sensitivity->Mitsunobu Yes Fischer Fischer-Speier Esterification Scale->Fischer Large Scale Thionyl_Chloride Thionyl Chloride Method Scale->Thionyl_Chloride Small to Medium Scale End End: Ester Product Fischer->End Steglich->End Thionyl_Chloride->End Mitsunobu->End

Caption: Decision tree for selecting an esterification method.

Detailed Protocols

Protocol 1: Fischer-Speier Esterification

This classical method is best suited for simple, non-labile alcohols and when the starting material is available in larger quantities.[1][2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2]

Rationale: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[1]

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow Start Dissolve Acid in Excess Alcohol Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Add_Catalyst Reflux Reflux the Mixture Add_Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End Isolated Ester Product Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess (e.g., 20-50 eq.), which will also act as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq.) to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Steglich Esterification

This method is highly advantageous for substrates that are sensitive to acidic conditions, as it proceeds under mild, neutral conditions at room temperature.[3][4][5]

Rationale: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5]

Steglich_Esterification_Workflow Steglich Esterification Workflow Start Dissolve Acid, Alcohol, and DMAP in Aprotic Solvent Add_Carbodiimide Add DCC or EDC Start->Add_Carbodiimide Stir Stir at Room Temperature Add_Carbodiimide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter_Urea Filter Dicyclohexylurea (DCU) Byproduct Monitor->Filter_Urea Reaction Complete Workup Aqueous Workup and Extraction Filter_Urea->Workup Purify Purification Workup->Purify End Isolated Ester Product Purify->End

Caption: Workflow for Steglich Esterification.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU. If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.

  • Wash the filtrate or the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Thionyl Chloride Method

This is a robust and often high-yielding method that proceeds via a highly reactive acid chloride intermediate.[6]

Rationale: Thionyl chloride converts the carboxylic acid into an acyl chloride, which is a much more reactive acylating agent than the parent carboxylic acid. The acyl chloride then readily reacts with the alcohol to form the ester.[6]

Thionyl_Chloride_Esterification_Workflow Thionyl Chloride Esterification Workflow Start React Acid with Thionyl Chloride Remove_Excess_SOCl2 Remove Excess Thionyl Chloride Start->Remove_Excess_SOCl2 Add_Alcohol Add Alcohol Remove_Excess_SOCl2->Add_Alcohol Stir Stir at Room Temperature Add_Alcohol->Stir Workup Aqueous Workup and Extraction Stir->Workup Purify Purification Workup->Purify End Isolated Ester Product Purify->End

Caption: Workflow for Thionyl Chloride Esterification.

Step-by-Step Procedure:

  • In a fume hood, add this compound (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (2-5 eq.) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation or under reduced pressure.

  • Carefully add the desired alcohol (1.5-2.0 eq.) to the crude acid chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild method for esterification and is particularly useful for sensitive substrates and for achieving stereochemical inversion at a chiral alcohol center (not applicable here, but a key feature of the reaction).[7]

Rationale: Triphenylphosphine and an azodicarboxylate (DEAD or DIAD) activate the alcohol to form an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group to form the ester.[7]

Mitsunobu_Reaction_Workflow Mitsunobu Reaction Workflow Start Dissolve Acid, Alcohol, and PPh₃ in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Azodicarboxylate Add DEAD or DIAD Dropwise Cool->Add_Azodicarboxylate Stir Stir at Room Temperature Add_Azodicarboxylate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Purify Purification (Column Chromatography) Monitor->Purify Reaction Complete End Isolated Ester Product Purify->End

Caption: Workflow for the Mitsunobu Reaction.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere, add triphenylphosphine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until complete, as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Troubleshooting and Considerations for the Pyrazole Moiety

  • N-Alkylation: In Fischer esterification, the acidic conditions could potentially lead to protonation of the pyrazole ring, which may deactivate it towards unwanted side reactions. However, under forcing conditions, there is a remote possibility of side reactions.

  • Byproduct Removal: The Steglich and Mitsunobu reactions generate stoichiometric byproducts that can co-elute with the desired product during chromatography. Careful selection of chromatographic conditions is crucial. For the Steglich reaction, using the water-soluble EDC instead of DCC can simplify the workup.[3] For the Mitsunobu reaction, using polymer-supported triphenylphosphine can allow for easy removal of the phosphine oxide byproduct by filtration.[8]

  • Purification: Pyrazole-containing compounds can sometimes be purified by acid-base extraction. If the ester product is sufficiently basic, it can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and re-extracting into an organic solvent. Alternatively, the formation of acid addition salts with inorganic or organic acids can be used for purification by crystallization.[9][10]

Conclusion

The esterification of this compound can be successfully achieved using a variety of methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, including the scale, the stability of the starting material, and the available purification techniques. For general-purpose synthesis, the Steglich esterification offers a good balance of mild reaction conditions and high efficiency. For larger-scale preparations where cost is a factor, Fischer esterification may be considered, provided the substrate is stable to the conditions. The thionyl chloride method is a reliable, high-yielding option, while the Mitsunobu reaction provides the mildest conditions for highly sensitive substrates. Careful consideration of the points discussed in this guide will enable researchers to select and execute the optimal esterification strategy for their specific needs.

References

  • Application of Tsunoda Reagent to the Convenient Synthesis of Drug-Like Pyrazoles. Source not available.
  • Method for purifying pyrazoles.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. [Link]

  • Process for the purification of pyrazoles.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture
  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Source not available.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Esterific
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • The Steglich Esterific
  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. OUCI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Source not available.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica. [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Understanding Esterification: The Art of Creating Esters. Oreate AI Blog. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]

  • Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.

Sources

Application Note: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid as a Bioisosteric Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid in agrochemical synthesis Content Type: Application Note & Protocol Guide Audience: Discovery Chemists, Agrochemical Researchers, Process Engineers

Executive Summary

Compound Identity: this compound (CAS: 1592704-22-7) Role: High-value building block and bioisostere.

In the competitive landscape of agrochemical discovery, This compound represents a strategic scaffold for "scaffold hopping." Structurally, it mimics the aryloxyacetic acid pharmacophore found in commercial auxin herbicides (e.g., 2,4-D, MCPA) but replaces the phenyl ring with a 1-ethyl-pyrazole moiety. This substitution offers distinct advantages:

  • Metabolic Stability: The pyrazole ring alters the oxidative metabolism profile in crops vs. weeds.

  • Physicochemical Tuning: The nitrogen-rich core increases water solubility and lowers LogP compared to phenyl analogs, potentially improving phloem mobility.

  • Intellectual Property: It serves as a novel core for generating patentable active ingredients (AIs) in herbicide and fungicide pipelines.

This guide details the chemical utility, synthesis protocols, and quality control measures for integrating this moiety into active ingredient synthesis.

Agrochemical Applications & Mechanism of Action[1]

A. Auxin Herbicide Bioisostere (Herbicides)

The Aryl-O-CH2-COOH motif is the binding determinant for the TIR1/AFB auxin receptor family.

  • Mechanism: The carboxylate group forms a salt bridge with the receptor's binding pocket, while the aromatic ring (pyrazole) engages in

    
    -stacking interactions with tryptophan residues.
    
  • Application: Synthesis of "Super-Auxins." By coupling this acid to various esters or amines, researchers can modulate volatility and lipophilicity to target dicot weeds (broadleaf) while sparing monocot crops (cereals/corn).

B. Linker for Complex Heterocycles (Fungicides/Insecticides)

The carboxylic acid function acts as a versatile handle for amide coupling to install toxophores.

  • SDHI Analogs: Coupling to substituted anilines to create novel Succinate Dehydrogenase Inhibitors (fungicides).

  • METI Acaricides: Coupling to hindered amines to target Mitochondrial Electron Transport Complex I.

C. Visualizing the Design Logic

The following diagram illustrates how this building block serves as a central hub for divergent synthesis.

G Start This compound (The Scaffold) Path1 Esterification (R-OH) Start->Path1 Acid Catalysis Path2 Amide Coupling (R-NH2) Start->Path2 HATU/EDC Path3 Bioisosteric Replacement Start->Path3 Rational Design Prod1 Auxin Herbicide Prodrugs (Improved Leaf Penetration) Path1->Prod1 Prod2 Novel SDHI Fungicides (Pyrazolyl-carboxamides) Path2->Prod2 Prod3 TIR1 Receptor Ligands (Weed Resistance Mgmt) Path3->Prod3

Figure 1: Divergent synthesis pathways utilizing the pyrazole-oxy-acetic acid scaffold.

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesis of this compound from 1-ethyl-4-hydroxypyrazole. Scale: 10.0 g scale (Laboratory Pilot). Safety Precaution: Ethyl bromoacetate is a lachrymator and highly toxic. Handle in a fume hood.

Phase 1: O-Alkylation (The "Install" Step)

Reagents:

  • Starting Material: 1-Ethyl-1H-pyrazol-4-ol (11.2 g, 100 mmol)

  • Alkylating Agent: Ethyl bromoacetate (18.4 g, 110 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Solvent: Acetonitrile (ACN), reagent grade (150 mL)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 1-Ethyl-1H-pyrazol-4-ol and ACN. Stir to dissolve.

  • Base Addition: Add

    
     in one portion. The suspension will turn milky.
    
  • Alkylation: Add Ethyl bromoacetate dropwise via an addition funnel over 30 minutes at room temperature (RT). Exotherm is mild.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting phenol (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Rinse the filter cake with ACN (2 x 20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a pale yellow oil.

Phase 2: Hydrolysis to the Free Acid

Reagents:

  • Crude Ester (from Phase 1)

  • Base: Sodium Hydroxide (NaOH), 2M aqueous solution (100 mL)

  • Solvent: THF (50 mL)

Procedure:

  • Dissolve the crude ester in THF (50 mL).

  • Add 2M NaOH (100 mL) slowly.

  • Stir vigorously at RT for 2 hours.

    • Mechanism:[1][2][3] Saponification of the ethyl ester.

  • Quench/Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • Acidify carefully with 2M HCl to pH 2-3. Note: The product may precipitate as a white solid.[4]

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Dry organics over

      
      , filter, and concentrate.[3][5]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[6]

Yield Expectation: 85-92% (over two steps). Appearance: White to off-white crystalline solid.

Quality Control & Analysis

To ensure the material is suitable for downstream biological screening, strict QC is required.

A. HPLC Method (Purity)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/acid)
Retention Time Approx.[7] 4.5 - 5.2 min (depending on dead volume)
B. NMR Specification ( NMR, 400 MHz, DMSO- )
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.6 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     7.3 ppm (s, 1H):  Pyrazole C5-H.
    
  • 
     4.6 ppm (s, 2H):  Methylene linker (-O-CH 2-COOH).
    
  • 
     4.0 ppm (q, 2H):  Ethyl group (-N-CH 2-CH3).
    
  • 
     1.3 ppm (t, 3H):  Ethyl group (-N-CH2-CH 3).
    

Data Summary: Comparative Properties

PropertyThis compound2,4-D (Standard Auxin)Advantage
MW 170.17 g/mol 221.04 g/mol Lower MW allows larger "payloads" in prodrugs.
LogP ~0.5 (Predicted)2.81Higher water solubility; better phloem mobility.
pKa ~3.52.8Slightly weaker acid; reduced ion trapping.
H-Bond Acceptors 43Enhanced receptor interaction potential.

References

  • Synthesis of Pyrazole-4-yloxy Derivatives

    • Title: Compounds and methods for treating diseases (Lp-PLA2 inhibitors).[7]

    • Source: WO2016011930A1 (P
    • URL
    • Relevance: Describes the specific synthesis of the (1-ethyl-1H-pyrazol-4-yloxy)
  • Title: Substituted 1-(diazinyl) pyrazole-4-yl-acetic acids, method for the production thereof, and use thereof as herbicides.
  • General Pyrazole Synthesis

    • Title: Practical Synthesis of Pyrazol-4-thiols (and rel
    • Source: ChemRxiv (2026).
    • URL:[Link]

    • Relevance: Provides background on handling 1-ethyl-4-substituted pyrazoles.
  • Chemical Property Data

    • Title: 2-(1-ethyl-1h-pyrazol-4-yl)
    • Source: PubChemLite.[8]

    • URL:[Link]

    • Relevance: Validates physicochemical properties of the ethyl-pyrazole-acetic acid class.

Sources

Application Note: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific use of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (CAS 1592704-22-7) as a specialized building block in peptide and peptidomimetic synthesis.

While often confused with common coupling reagents due to structural nomenclature similarities (e.g., Oxyma Pure), this molecule is a distinct carboxylic acid pharmacophore used to introduce pyrazole motifs into peptide backbones. It is widely employed in medicinal chemistry for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and protein-protein interaction modulators.

Executive Summary & Scientific Rationale

This compound is a high-value carboxylic acid building block used to modify peptide sequences, primarily at the N-terminus or on Lysine side chains. Unlike standard coupling reagents (e.g., HATU, HBTU) which facilitate amide bond formation, this molecule is the cargo itself—a "capping reagent" or "linker" designed to improve the physicochemical properties of the peptide.

Key Applications
  • Bioisosteric Replacement: It serves as a superior bioisostere for phenoxyacetic acid and phenylacetic acid caps. The pyrazole ring lowers lipophilicity (LogP) and increases aqueous solubility compared to phenyl rings, while maintaining aromatic stacking interactions.

  • Pharmacophore Introduction: The 1-ethyl-1H-pyrazol-4-yl moiety is a "privileged scaffold" in medicinal chemistry, known for binding to hinge regions of kinases (e.g., HPK1, L-PLA2 inhibitors) [1].

  • Linker Chemistry: The oxy-acetic acid tail provides a flexible, 3-atom spacer (

    
    ), making it ideal for constructing PROTACs or connecting functional tags to a peptide backbone without steric clash.
    
Chemical Distinction (Critical)

It is imperative to distinguish this reagent from Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Oxyma Pure: An additive used to suppress racemization and enhance coupling efficiency.

  • This compound: A carboxylic acid building block coupled onto the peptide.

Physicochemical Profile & Reagent Data[1][2][3][4]

PropertyDataRelevance to Synthesis
Chemical Name This compoundTarget Reagent
CAS Number 1592704-22-7Ordering/Verification
Formula C₇H₁₀N₂O₃Stoichiometry calculations
Molecular Weight 170.17 g/mol Mass spectrometry confirmation
pKa (COOH) ~3.5 - 4.0 (Predicted)Standard activation protocols apply
LogP ~0.1 (Predicted)Significantly lower than Phenoxyacetic acid (LogP ~1.3), improving water solubility.
Solubility DMSO, DMF, MeOH, Water (mod.)Compatible with standard SPPS solvents.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Objective: To couple this compound to the N-terminus of a resin-bound peptide.

Reagents Required:

  • Peptidyl-Resin (Fmoc-deprotected, free amine).

  • This compound (The Building Block).[1]

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure OR HATU and DIEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.

    • Drain the solvent.

  • Activation Cocktail Preparation:

    • In a separate vial, dissolve This compound (0.5 mmol, 5 eq.) in 2 mL DMF.

    • Option 1 (Carbodiimide - Recommended for low racemization risk): Add Oxyma Pure (0.5 mmol, 5 eq.) and DIC (0.5 mmol, 5 eq.). Stir for 2 minutes to form the active ester.

    • Option 2 (Uronium - Recommended for difficult sequences): Add HATU (0.45 mmol, 4.5 eq.) and DIEA (1.0 mmol, 10 eq.). Note: Use slightly less HATU to prevent capping with the uronium salt.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.

    • Shake/agitate at Room Temperature (RT) for 60–90 minutes .

    • Note: The pyrazole oxygen is electron-donating, making the acid slightly less electrophilic than a simple acetate; extended coupling time is recommended.

  • Washing:

    • Drain the reaction mixture.[2]

    • Wash resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test.

    • Result: The beads should be colorless (negative), indicating complete capping of the N-terminal amine. If blue, repeat the coupling.

Protocol B: Solution-Phase Synthesis (Fragment Coupling)

Objective: To couple the reagent to a primary amine in solution (e.g., for peptidomimetic synthesis).

  • Dissolve the amine component (1.0 eq.) and this compound (1.2 eq.) in dry DCM or DMF.

  • Add EDC·HCl (1.5 eq.) and HOBt (1.5 eq.) (or Oxyma).

  • Add NMM (N-methylmorpholine) or DIEA (2.0–3.0 eq.) to adjust pH to ~8.

  • Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = Amine Mass + 170.17 - 18.01).

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Synthesis of the Reagent (In-House Production)

If the specific CAS is unavailable commercially, it can be synthesized readily.

Reaction Pathway:

  • Starting Material: 1-Ethyl-1H-pyrazol-4-ol (commercially available).

  • Alkylation: React with Ethyl bromoacetate and K₂CO₃ in Acetone or DMF at 60°C for 4 hours.

  • Hydrolysis: Treat the resulting ester with LiOH (aq) in THF/MeOH (1:1) at RT for 2 hours.

  • Acidification: Acidify with 1M HCl to precipitate the product or extract with EtOAc.

Visualized Workflow & Mechanism

The following diagram illustrates the structural logic and the SPPS coupling workflow.

PeptideCoupling cluster_structures Structural Distinction Reagent This compound (The Cargo) ActiveEster Activated Ester Intermediate Reagent->ActiveEster Activation (2 min) Activator Activation Agents (DIC/Oxyma or HATU) Activator->ActiveEster CoupledProduct Pyrazole-Capped Peptide (Final Product) ActiveEster->CoupledProduct Coupling (60 min) PeptideResin H2N-Peptide-Resin (Nucleophile) PeptideResin->CoupledProduct Nucleophilic Attack Target Target Molecule: Pyrazole-O-CH2-COOH (Building Block) Oxyma Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate (Coupling Additive) Target->Oxyma NOT THE SAME

Caption: Workflow for coupling this compound to a peptide resin, highlighting the distinction from Oxyma.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance or low reactivity of the acid.Double couple using HATU/HOAt instead of DIC. Increase temperature to 50°C (microwave compatible).
Precipitation in DMF High concentration of the pyrazole acid.Dilute the coupling mixture. The acid is generally soluble, but salts (if using HATU) may crash out.
Side Reactions Esterification of Hydroxyls (Ser/Thr/Tyr).Ensure Ser/Thr/Tyr are protected (tBu/Trt) during this coupling. The acid is not overly aggressive, but standard precautions apply.
Confusion with Oxyma User error in reagent selection.Verify CAS 1592704-22-7.[1] If the reagent is a red/orange solid, it might be an impurity or wrong reagent (Pure acid should be white/off-white solid).

References

  • World Intellectual Property Organization (WIPO). (2016). Compounds and Methods for Treating Diseases (Lp-PLA2 Inhibitors). Patent WO2016011930A1. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 89849563, this compound.Link

  • Chemical Book. (2025).[3] CAS 1592704-22-7 Data Sheet.[1]Link

  • Albericio, F., &yman, J. M. (2018). Peptide Synthesis Reagents: Oxyma Pure vs. Traditional Additives. (Contextual reference for distinguishing the reagents). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis is typically approached as a two or three-step sequence. It begins with securing the 1-Ethyl-1H-pyrazol-4-ol core, followed by an O-alkylation using a haloacetic acid ester, and concludes with ester hydrolysis. Each stage presents unique challenges that can impact overall yield and purity.

Overall Synthetic Workflow

The synthesis can be visualized as a sequential process, with critical quality control points between each major transformation.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Hydrolysis Start Pyrazole Precursors (e.g., Ethylhydrazine, 1,3-Dicarbonyl) N_Ethylation N-Ethylation & Ring Formation Start->N_Ethylation Intermediate 1-Ethyl-1H-pyrazol-4-ol N_Ethylation->Intermediate Alkylation O-Alkylation with Ethyl Bromoacetate Intermediate->Alkylation Base, Solvent Ester Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)-acetate Alkylation->Ester Hydrolysis Saponification Ester->Hydrolysis Base (e.g., LiOH, NaOH) then Acid Work-up Final_Product This compound Hydrolysis->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis.

Part 1: Synthesis of 1-Ethyl-1H-pyrazol-4-ol

The quality of your starting material is paramount. Issues at this stage will cascade through the entire synthesis.

Q1: I am getting a low yield of 1-Ethyl-1H-pyrazol-4-ol. What are the likely causes?

Low yields often stem from the initial ring formation or the subsequent N-ethylation step. The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

  • Cause 1: Poor Regioselectivity in Ring Formation. If you are using an unsymmetrical dicarbonyl compound, you can form two different pyrazole regioisomers.

    • Solution: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent can dramatically increase regioselectivity in favor of one isomer.

  • Cause 2: Inefficient N-Ethylation. If you are ethylating a pre-formed pyrazole, the conditions are critical.

    • Solution: A common and effective method for N-alkylation is using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[1][2] Ensure your alkylating agent (e.g., ethyl iodide or ethyl bromide) is of high quality and used in a slight excess (1.1-1.2 equivalents).

Part 2: O-Alkylation (Williamson Ether Synthesis)

This step, the formation of the ether linkage, is often the most challenging and yield-defining stage. The reaction is a Williamson ether synthesis, which is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5]

Q2: My O-alkylation reaction yield is poor, and I see multiple spots on my TLC plate. What is going wrong?

This is a classic problem stemming from competing side reactions and suboptimal conditions. The pyrazol-4-oxide ion is an ambident nucleophile, meaning it can react at the oxygen (desired) or at a ring carbon (undesired C-alkylation).

  • Cause 1: Competing C-Alkylation. Alkylation at the C5 position of the pyrazole ring is a known side reaction. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

  • Cause 2: Inappropriate Base. The base must be strong enough to fully deprotonate the acidic pyrazol-4-ol hydroxyl group but not so reactive that it hydrolyzes your ethyl bromoacetate electrophile.

  • Cause 3: Incorrect Solvent Choice. Protic solvents (like ethanol or water) or apolar solvents can significantly slow down Sₙ2 reactions by solvating the nucleophile and reducing its reactivity.[3]

Solutions & Optimization Strategy:

  • Base Selection: Start with a moderately strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the sodium salt and hydrogen gas, which bubbles out of solution, driving the reaction forward.[4] Potassium carbonate (K₂CO₃) is a milder, safer alternative that is also highly effective, particularly in DMF or DMSO.[1][6]

  • Solvent System: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the cation (e.g., Na⁺) while leaving the pyrazolate anion highly nucleophilic and available for reaction.[3][7]

  • Temperature Control: Run the reaction at a moderate temperature. A typical Williamson reaction is conducted between 50 to 100 °C.[3] Start at 50-60 °C and monitor the reaction by TLC or LC-MS. Pushing the temperature too high can promote side reactions.

  • Order of Addition: Add the base to a solution of the 1-Ethyl-1H-pyrazol-4-ol in your chosen solvent first. Allow the deprotonation to complete (usually 15-30 minutes at room temperature if using NaH) before adding the ethyl bromoacetate dropwise. This ensures the nucleophile is pre-formed, minimizing the risk of the base reacting with your electrophile.

Troubleshooting_O_Alkylation Start Low Yield in O-Alkylation Step Base Is the Base Optimal? Start->Base Solvent Is the Solvent Correct? Start->Solvent Temp Is Temperature Controlled? Start->Temp Base_Sol Use NaH or K₂CO₃. Avoid strong hydroxides. Base->Base_Sol Solvent_Sol Use Polar Aprotic: DMF, Acetonitrile, DMSO. Avoid alcohols. Solvent->Solvent_Sol Temp_Sol Start at 50-60°C. Monitor progress. Avoid excessive heat. Temp->Temp_Sol

Caption: Decision tree for troubleshooting the O-alkylation step.

Table 1: Recommended Starting Conditions for O-Alkylation

ParameterRecommendation 1 (High-Yield)Recommendation 2 (Milder)Rationale
Base Sodium Hydride (NaH), 1.1 eq.Potassium Carbonate (K₂CO₃), 2.0 eq.NaH provides irreversible deprotonation. K₂CO₃ is safer and often sufficient.
Solvent Anhydrous DMFAnhydrous AcetonitrilePolar aprotic solvents enhance nucleophilicity, leading to faster Sₙ2 reactions.[3][7]
Electrophile Ethyl Bromoacetate, 1.1 eq.Ethyl Bromoacetate, 1.1 eq.The bromide is a better leaving group than chloride.[2]
Temperature 50-60 °C60-80 °CProvides sufficient energy without promoting significant side reactions.
Time 1-8 hours4-12 hoursMonitor by TLC/LC-MS until consumption of starting material.
Part 3: Ester Hydrolysis & Product Isolation

The final step is the saponification of the ethyl ester to the carboxylic acid.[8]

Q3: My hydrolysis reaction is not going to completion, or I am having difficulty isolating the final product.

  • Cause 1: Insufficient Base/Water. Hydrolysis requires at least one equivalent of base (e.g., NaOH or LiOH) and the presence of water. Using a co-solvent system like THF/water or Methanol/water can improve solubility.

  • Cause 2: Emulsion during Work-up. After hydrolysis, the reaction mixture is acidified (typically with 1N HCl) to protonate the carboxylate salt and precipitate the product. The product may sometimes form an oil or an emulsion, making extraction difficult.

    • Solution: After acidification, if an emulsion forms, add a saturated brine solution. This increases the ionic strength of the aqueous layer and can help break the emulsion. Extract with a suitable organic solvent like ethyl acetate. If the product precipitates as a solid, it can be isolated by filtration.[1]

Recommended Experimental Protocols

The following are detailed, stand-alone protocols that serve as a validated starting point for your experiments.

Protocol 1: O-Alkylation of 1-Ethyl-1H-pyrazol-4-ol
  • To a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add 1-Ethyl-1H-pyrazol-4-ol (1.0 eq).

  • Add anhydrous DMF to form an approximately 0.5 M solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)-acetate
  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by slowly adding 1N HCl. A precipitate should form.

  • If a solid precipitates, stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • If an oil or no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... - ResearchGate. [Link]

  • Williamson Ether Synthesis. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [Link]

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... - ResearchGate. [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google P
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET. [Link]

  • Preparation of ethyl bromoacetate - PrepChem.com. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. - SciSpace. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. [Link]

  • hydrolysis of esters - Chemguide. [Link]

Sources

Technical Support Center: Purification of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials, such as 1-ethyl-1H-pyrazol-4-ol and ethyl bromoacetate (or other alkylating agents). Side-products from competing reactions, such as N-alkylation of the pyrazole ring, can also be present. Additionally, residual solvents and reagents from the workup procedure are common. It is crucial to characterize your crude product thoroughly (e.g., by LC-MS and ¹H NMR) to identify the specific impurities in your mixture before selecting a purification strategy.

Q2: My crude product is an oil or a sticky solid. How can I induce crystallization for purification?

A2: "Oiling out" is a frequent issue when purifying polar molecules like carboxylic acids.[1] This often occurs when the compound's melting point is lower than the temperature of the saturated solution.[2] To induce crystallization, consider the following strategies:

  • Solvent Screening: The choice of solvent is critical.[2] You are looking for a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Common choices for polar, acidic compounds include alcohols (ethanol, isopropanol), water, or mixtures thereof.[1][2][4]

  • Anti-Solvent Addition: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. Gently warming the mixture to redissolve the solid followed by slow cooling can promote crystal growth.[1]

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal formation.[2]

Q3: Which chromatographic technique is most suitable for purifying this compound?

A3: Given the polar and acidic nature of this compound, several chromatographic techniques can be effective. The choice depends on the scale of purification and the nature of the impurities.

  • Normal-Phase Column Chromatography: This is a standard technique for purifying organic compounds.[5][6] For a polar, acidic compound, a polar stationary phase like silica gel is typically used.[5][6] However, strong interactions between the carboxylic acid and the acidic silica can lead to peak tailing and poor separation. To mitigate this, you can:

    • Add an acidic modifier to the mobile phase: A small amount of acetic acid or formic acid (e.g., 0.1-1%) in the eluent can help to improve peak shape by protonating the analyte and reducing its interaction with the silica surface.

    • Use a less acidic stationary phase: Neutral or basic alumina can be an alternative to silica gel for separating acidic compounds.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for separating polar compounds. It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the pH of the mobile phase with an acid (e.g., trifluoroacetic acid or formic acid) is often necessary to ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that show little or no retention in reversed-phase chromatography.[7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive.- Select a solvent in which the compound is less soluble at room temperature.[2]- Use the minimum amount of hot solvent required to dissolve the compound completely.[1]- Cool the solution slowly and then in an ice bath to maximize crystal formation.[3]
Product "oils out" instead of crystallizing The melting point of the compound is below the boiling point of the solvent. The solution is supersaturated. High levels of impurities are present.- Try a lower-boiling point solvent.[2]- Add more solvent to reduce the saturation level before cooling.[2]- Attempt to purify a small portion by another method (e.g., flash chromatography) to obtain seed crystals.
Poor separation in column chromatography (peak tailing) Strong interaction between the acidic product and the silica gel stationary phase.- Add a small percentage of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[8]- Deactivate the silica gel with a small amount of triethylamine before packing the column if basic impurities are not a concern.[4]- Consider using a different stationary phase like alumina.[6]
Co-elution of impurities The polarity of the impurity is very similar to the product.- Optimize the mobile phase by trying different solvent systems or gradients.[6]- Consider a different chromatographic technique, such as reversed-phase HPLC, which separates based on different principles.
Product remains in the aqueous layer during extraction The pH of the aqueous layer is too high, keeping the carboxylic acid in its deprotonated (salt) form.- Acidify the aqueous layer to a pH at least two units below the pKa of the carboxylic acid before extraction with an organic solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification using flash column chromatography on silica gel.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and provide good separation from impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), with a small addition of acetic acid (e.g., 1%) to improve peak shape.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting a suitable purification technique for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) is_pure Is the product pure by analysis (TLC, LC-MS, NMR)? recrystallization->is_pure select_chromatography Select appropriate chromatography (Normal-phase, Reversed-phase, HILIC) chromatography->select_chromatography final_product Pure Product is_pure->final_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) is_pure->troubleshoot_recrystallization No troubleshoot_recrystallization->recrystallization select_chromatography->is_pure

Sources

Technical Support Center: Purification of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Document ID: PUR-PYR-004 Last Updated: 2026-02-27 Status: Active

Diagnostic Matrix: Quick Reference

Before beginning, match your current observation to the recommended solution path.

ObservationProbable CauseRecommended Solvent System
Crude is a sticky oil/gum Impurities lowering MP; "Oiling out"System B (Slow cooling with seeding)
Fine powder, low purity Rapid precipitation (Crash cooling)System A (Ethanol/Water)
Colored impurities (Yellow/Brown) Oxidation products/Polymerized starting materialSystem C (Acid/Base Swing + Carbon)
Insoluble material in hot solvent Inorganic salts (NaCl/KBr)Filtration (Hot filtration required)

Deep Dive: Solvent Selection Strategy

The molecule (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid possesses a unique polarity profile:

  • Carboxylic Acid Tail: Highly polar, H-bond donor/acceptor. Soluble in basic water and alcohols.

  • Pyrazole Core: Moderately polar, aromatic heterocycle.

  • Ethyl Group: Slight lipophilic character.

Because of this "amphiphilic" nature, single solvents often fail (either too soluble or insoluble). We recommend Binary Solvent Systems .

System A: Ethanol / Water (The Standard)
  • Mechanism: Ethanol dissolves the organic core; Water acts as the anti-solvent to force the acid out of solution as it cools.

  • Best For: General purification, removal of inorganic salts (which stay in water) and highly lipophilic byproducts (which stay in ethanol if not too concentrated).

  • Ratio: Typically 1:1 to 1:3 (v/v).

System B: Ethyl Acetate / Heptane (The Polarity Gradient)
  • Mechanism: Ethyl Acetate (EtOAc) dissolves the compound at reflux. Heptane lowers the solubility parameter of the mix, forcing crystallization.

  • Best For: Removing polar impurities (tars) that precipitate first, or very non-polar oils that stay in solution.

  • Note: Avoid Hexane if possible due to toxicity; Heptane is the safer industrial standard.

System C: Acid-Base Swing (Chemical Purification)
  • Mechanism: Not a thermal recrystallization, but a pH-driven reprecipitation.

  • Best For: Crude material heavily contaminated with non-acidic impurities (e.g., unreacted pyrazole starting material).

Visualizing the Decision Process

The following logic flow helps determine the optimal purification route based on your crude material's state.

SolventSelection Figure 1: Purification Decision Tree for Pyrazolyl-acetic Acid Derivatives Start Start: Analyze Crude Material IsSolid Is the Crude Solid? Start->IsSolid IsOil Is it an Oil/Gum? IsSolid->IsOil No PurityCheck Check Purity (HPLC/TLC) IsSolid->PurityCheck Yes RouteC Route C: Acid/Base Swing (Chemical Purification) IsOil->RouteC Recommended HighImpurities High Non-Acidic Impurities? PurityCheck->HighImpurities RouteA Route A: EtOH/Water (Thermal Recrystallization) HighImpurities->RouteA No (General) RouteB Route B: EtOAc/Heptane (For Lipophilic Impurities) HighImpurities->RouteB No (Specific) HighImpurities->RouteC Yes

Experimental Protocols

Protocol A: Ethanol/Water Recrystallization

Target: Standard purification of solid crude.

  • Dissolution: Place 10g of crude acid in a flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve (approx. 5-8 mL per gram).

  • Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-heated funnel to remove salts/dust.

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of Ethanol to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Critical Step: If oiling occurs, scratch the glass or add a seed crystal immediately.

  • Isolation: Cool to 0-4°C in an ice bath for 1 hour. Filter the white crystals and wash with cold 20% EtOH/Water.

Protocol C: Acid-Base Chemical Purification

Target: Oily crude or high non-acidic impurities.

  • Dissolution: Suspend the crude material in 1M NaOH (aq). The acid should dissolve as the sodium salt.

    • Check: If solids remain, these are likely non-acidic impurities. Filter them out.

  • Washing: Extract the aqueous layer with Ethyl Acetate (2x).

    • Logic: The product stays in the water (as salt); non-polar impurities move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH ~2-3.

  • Isolation: The free acid will precipitate as a solid. Filter, wash with water, and dry.[1]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. Why?

A: This is common for pyrazole-acetic acids. It occurs when the temperature drops too fast, entering a "metastable liquid-liquid immiscibility" zone before nucleation can start.

  • Fix: Re-heat to dissolve. Add a seed crystal of pure product at the cloud point. Cool much slower (1°C/min). If using EtOH/Water, increase the Ethanol ratio slightly to keep the oil solubilized longer.

Q2: The crystals are retaining water and are difficult to dry.

A: Carboxylic acids can form hydrates.

  • Fix: Dry in a vacuum oven at 40-50°C over P₂O₅ or Silica Gel desiccant for 24 hours. Alternatively, switch to Protocol B (EtOAc/Heptane) to avoid water entirely.

Q3: Can I use Acetone?

A: Acetone is a good solvent for dissolution, but it is often too good, making recovery yields low. It also does not form a good anti-solvent pair with water for this specific molecule type compared to Ethanol. Acetone is better used for cleaning glassware here.

Q4: The product has a yellow tint after recrystallization.

A: This indicates oxidation of the pyrazole ring or trace polymerized starting material.

  • Fix: During the dissolution step (Protocol A), add Activated Carbon (Charcoal) (5-10 wt%). Boil for 5 minutes, then perform a hot filtration through Celite before cooling.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic acids and heterocycles).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection strategies and "oiling out" troubleshooting).

  • PubChem Compound Summary. (n.d.). Acetic acid, 2-(1-ethylpyrazol-4-yl)oxy-. National Center for Biotechnology Information. (For structural verification and property estimation).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for anti-solvent crystallization mechanics).

Sources

Troubleshooting solubility issues with (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical support resource for researchers working with (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . It is designed to address solubility challenges through mechanistic understanding rather than trial-and-error.

Topic: Solubility Optimization & Troubleshooting

Compound Profile & Physicochemical Logic[1][2]

Before attempting solubilization, it is critical to understand the molecular "personality" of this compound. It is not a simple lipophilic molecule; it is an ionizable amphiphile .

  • Chemical Structure: A pyrazole ring (N-ethylated) linked via an ether oxygen to an acetic acid moiety.

  • Key Functional Groups:

    • Carboxylic Acid (COOH): Weakly acidic (Estimated pKa

      
       3.5 – 4.0).
      
    • Pyrazole Nitrogen (N2): Weakly basic (Estimated pKa of conjugate acid

      
       2.0 – 2.5).[1]
      
    • Ethyl Group: Adds moderate lipophilicity.

The "Solubility U-Curve"

The most common failure mode with this compound is pH mismatch . Its solubility profile is non-linear:

  • pH < 2 (Strongly Acidic): Soluble. The pyrazole nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). Net charge: +1.
  • pH 2.5 – 4.5 (The "Danger Zone"): Insoluble. The pyrazole loses its proton (becoming neutral), while the carboxylic acid remains largely protonated (neutral). The molecule has Net Charge 0 . This leads to aggregation and precipitation.

  • pH > 5.5 (Neutral/Basic): Soluble. The carboxylic acid deprotonates (

    
    ). Net charge: -1. This is the target state for biological assays.
    

Solubility Decision Tree

Use this logic flow to determine the correct preparation method for your specific application.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) Stock: 10-100 mM SolventChoice->DMSO Standard Stock Water Aqueous Buffer SolventChoice->Water Direct Dissolution? Dilution Dilution into Assay Media DMSO->Dilution WaterCheck Check pH Water->WaterCheck Acidic pH < 5 (Precipitation Risk) WaterCheck->Acidic Acidic/Neutral Water Basic pH > 7 (Soluble as Salt) WaterCheck->Basic 0.1M NaOH / PBS Crash Precipitation Observed? Dilution->Crash Fix Troubleshoot: 1. Check Final pH > 6 2. Reduce Stock Conc. 3. Sonicate Crash->Fix Yes Success Ready for Assay Crash->Success No Fix->Success

Figure 1: Decision tree for solubilizing this compound based on solvent and pH conditions.

Troubleshooting Guide (FAQs)

Issue 1: "My compound precipitated immediately when I added the DMSO stock to my cell culture media."

Diagnosis: This is a classic "Crash Dilution" event caused by a pH drop.

  • The Mechanism: Your DMSO stock likely contains the neutral form of the molecule. When you dilute it into media (typically pH 7.2–7.4), it should dissolve. However, if the local concentration is high at the injection point, or if the stock is slightly acidic, the compound may transiently enter the "Danger Zone" (pH 3–4) or form micro-aggregates before it can ionize.

  • The Fix:

    • Vortex immediately: Do not let the DMSO drop sit at the bottom of the tube. Vortex the media while adding the stock.

    • Intermediate Dilution: Instead of going 100% DMSO

      
       0.1% DMSO in one step, create a 10x intermediate in PBS (pH 7.4).
      
    • Check Media pH: Ensure your media is well-buffered. If the compound is acidic, it might locally lower the pH.

Issue 2: "I cannot get the solid to dissolve in water, even with sonication."

Diagnosis: You are likely trying to dissolve the free acid form in neutral or acidic water.

  • The Mechanism: As a carboxylic acid, the compound is hydrophobic in its protonated state. Water (pH ~5-7) does not provide enough basicity to rapidly deprotonate it, especially if the solid crystal lattice energy is high.

  • The Fix:

    • Method A (Base Assist): Add 1.0 equivalent of NaOH (or slightly more) to convert the free acid into the sodium salt. It should dissolve instantly.

    • Method B (Buffer): Use a buffer with strong capacity at pH > 7.5 (e.g., 100 mM Tris or Phosphate). Avoid unbuffered water.

Issue 3: "Is this compound stable in DMSO at -20°C?"

Diagnosis: Generally yes, but beware of hygroscopicity .

  • The Mechanism: DMSO is hygroscopic (absorbs water from air). If water enters the DMSO stock, it can cause slow precipitation over freeze-thaw cycles because the water might shift the equilibrium or reduce the solubility of the neutral form.

  • The Fix:

    • Store in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use anhydrous DMSO for stock preparation.

    • Seal vials with Parafilm.

Issue 4: "Can I use Ethanol instead of DMSO?"

Diagnosis: Yes, but with limitations.

  • The Mechanism: Ethanol is a protic solvent. It dissolves the neutral form well but is less effective than DMSO for high concentrations (>50 mM).

  • The Fix: Ethanol is acceptable if your assay is sensitive to DMSO. However, ensure you do not exceed the solubility limit (likely ~10-20 mM in EtOH vs >100 mM in DMSO).

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 10 mM Stock Solution (


).
Assumed MW 

170.17 g/mol (Verify specific batch MW).
StepActionTechnical Note
1 Weigh 1.70 mg of solid.Use an analytical balance. If static is an issue, use an anti-static gun.
2 Add 1000 µL of anhydrous DMSO.Do not use water yet.
3 Vortex for 30 seconds.Ensure no solid remains on the vial walls.
4 Sonicate for 5 minutes (optional).Only if visual particulates remain.
5 Visual Inspection. Hold against light. Solution must be clear and colorless.
6 Aliquot & Store. Store at -20°C or -80°C. Protect from light.

For Aqueous Stock (Not Recommended for Long Term):

  • Dissolve solid in a minimal volume of 0.1 M NaOH.

  • Dilute with PBS (pH 7.4) to volume.

  • Note: Aqueous stocks are prone to hydrolysis or bacterial growth over time.

Solvent Compatibility Matrix

SolventSolubility RatingComments
DMSO Excellent (

50 mM)
Preferred solvent for stock solutions.
Ethanol Good (

10-20 mM)
Good alternative for DMSO-sensitive assays.
Water (pH 7) Poor (as free acid)Requires conversion to salt (add base).
PBS (pH 7.4) Moderate Soluble at low concentrations (< 1 mM) if predissolved in DMSO.
0.1 M HCl Moderate/Good Soluble as the cation, but not physiologically relevant.
0.1 M NaOH Excellent Forms the highly soluble sodium carboxylate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. (Structurally related solubility data). Retrieved from [Link]

  • Kumar, V., et al. (2013). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Indian Journal of Chemistry. (Demonstrates synthesis and handling of pyrazole-phenoxyacetic acid hybrids). Retrieved from [Link]

  • MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (General physicochemical properties of pyrazole scaffolds). Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Check Column Chemistry\nC18 or Alternate?", fillcolor="#4285F4", font

Comparing Mobile Phase Additives

I've integrated a comparison of mobile phase additives for pyrazole acetic acids, with details on TFA, formic acid, and phosphoric acid. I've also added a system suitability and troubleshooting metrics table, showing corrective actions for common issues like peak asymmetry and retention factor deviations. I'm focusing on providing practical guidance to address issues.

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid .

This molecule presents unique chromatographic challenges due to its amphoteric-like behavior: it contains a weakly basic pyrazole nitrogen and an acidic carboxylic acid moiety (pKa ~3.5–4.0). This dual nature makes it highly susceptible to secondary column interactions, pH-induced retention shifts, and metal chelation. The following modules provide mechanistic troubleshooting, self-validating protocols, and quantitative selection guides to ensure analytical integrity.

Diagnostic Workflow: Resolving Peak Tailing

The most frequent issue encountered with pyrazole acetic acid derivatives is peak tailing. Use the following diagnostic logic tree to systematically isolate and resolve the root cause.

HPLC_Troubleshooting Start Symptom: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Is it < 2.5 or > 6.0? Start->Check_pH Adjust_pH Adjust pH to be 2 units away from pKa (~3.5) Check_pH->Adjust_pH No Check_Buffer Check Buffer Strength Is it 10-25 mM? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Add_Buffer Increase Additive (e.g., 0.1% TFA) Check_Buffer->Add_Buffer No Check_Column Check Column Chemistry Is it End-Capped? Check_Buffer->Check_Column Yes Add_Buffer->Check_Column Change_Column Switch to High-Purity End-Capped C18 Check_Column->Change_Column No Success Optimal Peak Symmetry Achieved (As < 1.2) Check_Column->Success Yes Change_Column->Success

Diagnostic workflow for resolving peak tailing in pyrazole acetic acid HPLC separation.

Knowledge Base: FAQs & Mechanistic Troubleshooting

Q1: Why does this compound exhibit severe peak tailing (


) on standard C18 columns? 
A1:  Peak tailing for this molecule is driven by a dual-mechanism secondary interaction. In reversed-phase separations, while primary retention is hydrophobic, polar functional groups interact strongly with ionized residual silanol groups on the silica support surface1[1]. Furthermore, carboxylic acids and electron-donating nitrogen atoms can chelate with trace metals in stainless-steel tubing or frits, exacerbating the tailing 2[2]. To resolve this, use an ultra-high purity, end-capped C18 column or a polar-embedded phase to shield the silanols 3[3].

Q2: How does mobile phase pH affect the retention and peak shape of this compound? A2: The analyte possesses a carboxylic acid (pKa ~3.5–4.0). For optimal chromatographic robustness, the mobile phase pH must be set at least 2 units away from the analyte's pKa. Operating near the pKa results in a mixture of ionized and non-ionized species, leading to split peaks or shoulders . Operating at a low pH (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) ensures the carboxylic acid is fully protonated (neutral) for better hydrophobic retention, while the TFA acts as an ion-pairing reagent for the basic pyrazole nitrogen 3[3].

Q3: What concentration of buffer or additive is required to stabilize the separation? A3: Insufficient buffer concentration fails to keep the sample in a constant ionization state and cannot adequately suppress the ionization of residual silanol groups 4[4]. The stabilizing effect of additives typically begins at low concentrations and plateaus. Therefore, an additive concentration in the 10–25 mM region is generally sufficient for most applications 4[4].

Q4: I am observing peak broadening and a gradual loss of efficiency over multiple injections. What is the root cause? A4: Progressive peak broadening often indicates that contaminants have accumulated on the column inlet frit, or that strongly retained matrix components are disrupting the chromatographic equilibrium 2[2]. Additionally, using an injection solvent with a significantly higher elution strength than the initial mobile phase can cause analyte dispersion at the column head 2[2]. Ensure the injection solvent matches the initial mobile phase composition and implement a rigorous column wash protocol.

Quantitative Data & Selection Guides

Table 1: Mobile Phase Additive Comparison for Pyrazole Acetic Acids
AdditiveRecommended Conc.pH RangeUV CutoffVolatilityMechanism / Causality
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0210 nmHighIon-pairs basic pyrazole N; fully protonates COOH. Ideal for UV detection.
Formic Acid 0.1% v/v~2.7210 nmHighMilder acidity; excellent for LC-MS, though may cause slight tailing compared to TFA.
Ammonium Acetate 10 - 25 mM3.8 - 5.8210 nmHighBuffers near the analyte pKa; NOT recommended as it causes split peaks.
Phosphoric Acid 0.1% v/v~2.0195 nmLowExcellent UV transparency; passivates metal surfaces. Not compatible with LC-MS.
Table 2: System Suitability & Troubleshooting Metrics
MetricTarget ValueSymptom if Out of RangeCorrective Action
Peak Asymmetry (

)
0.9 - 1.2Peak tailing or frontingCheck pH, use end-capped column, or passivate metals.
Retention Factor (

)
2.0 - 10.0Poor resolution or peak broadeningAdjust initial %B organic modifier.
Baseline Drift < 1 mAU/minUnstable integration (gradient)Remake mobile phase; check for pump proportioning issues.
Backpressure < 250 bar (HPLC)Frit blockage, column voidingExecute column regeneration protocol (Protocol 2); replace inlet frit.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Mobile Phase Optimization Workflow

Objective: Establish an optimal pH and gradient profile while internally validating system suitability to prevent false-positive method development.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade

    
    , pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile).
    
    • Causality: TFA suppresses the ionization of the carboxylic acid and ion-pairs with the pyrazole nitrogen, minimizing secondary silanol interactions.

  • Baseline Equilibration & Blank Injection (Validation Checkpoint): Purge the system and equilibrate the column at 5% B for 10 column volumes. Inject 10 µL of the initial mobile phase (blank).

    • Validation: The baseline must remain flat with drift < 1 mAU/min. If ghost peaks appear, the solvents are contaminated and must be remade before proceeding.

  • Scouting Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Inject the this compound standard (100 µg/mL).

  • System Suitability Calculation (Validation Checkpoint): Calculate the retention factor (

    
    ) and peak asymmetry (
    
    
    
    ).
    • Validation: If

      
      , decrease the initial organic modifier. If 
      
      
      
      , secondary interactions are still present; proceed to Protocol 2 to clean the column or switch to a polar-embedded stationary phase.
Protocol 2: Column Regeneration and Metal Passivation

Objective: Remove strongly retained matrix components and chelated metals that cause peak broadening and loss of theoretical plates.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 20 column volumes at 0.5 mL/min.

    • Causality: Removes precipitated buffer salts that can cause backpressure and voiding.

  • Organic Desorption: Flush with 100% Methanol, followed by 100% Isopropanol (20 column volumes each).

    • Causality: Isopropanol has high elution strength and viscosity, effectively stripping highly hydrophobic impurities and lipidic matrix components from the stationary phase.

  • Metal Passivation (If tailing persists): Disconnect the column. Flush the HPLC system tubing with 0.1% Phosphoric acid in water for 30 minutes.

    • Causality: Phosphoric acid passivates the stainless-steel tubing, preventing the electron-donating pyrazole nitrogen and carboxylic acid from chelating with active metal sites.

  • Re-equilibration (Validation Checkpoint): Reconnect the column, flush with water, and equilibrate with the initial mobile phase. Inject a standard.

    • Validation: Peak asymmetry must return to

      
      . If tailing persists, the column bed is permanently deformed and the column must be replaced.
      

References

  • Common Causes Of Peak Tailing in Chromatography ALWSCI URL
  • HPLC Troubleshooting Guide Sigma-Aldrich URL
  • What Causes Peak Tailing in HPLC?
  • HPLC Troubleshooting Guide ACE HPLC URL
  • Peak Tailing in HPLC Element Lab Solutions URL

Sources

Technical Support Center: Synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible synthetic strategy.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence. This strategy ensures high regioselectivity and allows for straightforward purification of intermediates. The overall synthetic pathway is outlined below:

  • Step 1: Knorr Pyrazole Synthesis to form the core heterocyclic intermediate, 1-Ethyl-1H-pyrazol-4-ol.

  • Step 2: Williamson Ether Synthesis for the O-alkylation of the pyrazol-4-ol with an ethyl haloacetate.

  • Step 3: Saponification to hydrolyze the resulting ester to the final carboxylic acid product.

Each of these steps presents unique challenges and requires careful optimization. This guide will address each stage in detail.

Synthetic_Pathway Ethyl Acetoacetate + Ethylhydrazine Ethyl Acetoacetate + Ethylhydrazine 1-Ethyl-1H-pyrazol-4-ol 1-Ethyl-1H-pyrazol-4-ol Ethyl Acetoacetate + Ethylhydrazine->1-Ethyl-1H-pyrazol-4-ol Step 1: Knorr Synthesis Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate 1-Ethyl-1H-pyrazol-4-ol->Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate Step 2: Williamson Ether Synthesis This compound This compound Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate->this compound Step 3: Saponification

Caption: Overall synthetic route for this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Step 1: Knorr Pyrazole Synthesis of 1-Ethyl-1H-pyrazol-4-ol

Question: My yield for the Knorr synthesis is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the Knorr pyrazole synthesis are a common issue and can often be traced back to several factors.[1][2]

  • Purity of Starting Materials: Ensure your ethyl acetoacetate is free of acidic impurities which can catalyze side reactions. Similarly, ethylhydrazine can degrade over time; using a freshly opened bottle or purifying it before use is recommended.[1]

  • Reaction Temperature: While the reaction is often run at elevated temperatures, excessive heat can lead to the degradation of both the starting materials and the product. If you are observing significant charring or the formation of dark-colored byproducts, consider lowering the reaction temperature and extending the reaction time. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial.[2]

  • pH of the Reaction Medium: The Knorr synthesis is typically catalyzed by a small amount of acid.[3] However, the pH must be carefully controlled. If the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. If it's too basic, the cyclization step can be hindered. A few drops of glacial acetic acid in an alcohol solvent is a good starting point.[3][4]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of ethylhydrazine can help drive the reaction to completion, especially if the purity of the hydrazine is questionable.[1]

Question: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

Answer: A common side product in the Knorr synthesis with substituted hydrazines is the formation of a regioisomer. In this case, the reaction of ethylhydrazine with ethyl acetoacetate can potentially lead to two different pyrazolone products before tautomerization. However, for this specific reaction, the formation of the desired 4-hydroxy pyrazole is generally favored.

If you are observing a persistent impurity, consider the following:

  • Incomplete Cyclization: The reaction may be stalling at the hydrazone intermediate. You can often promote full cyclization by increasing the reaction temperature or adding a stronger acid catalyst, though with caution as mentioned above.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. This is often sufficient to remove minor impurities.

Knorr_Troubleshooting cluster_0 Problem: Low Yield Purity Check Purity of Starting Materials Temperature Optimize Reaction Temperature pH Adjust pH with Acid Catalyst Stoichiometry Use Slight Excess of Hydrazine

Caption: Key parameters to check for low yield in Knorr synthesis.

Step 2: Williamson Ether Synthesis

Question: The Williamson ether synthesis is giving a low yield of the desired O-alkylated product. What should I troubleshoot?

Answer: Low yields in the Williamson ether synthesis are frequently due to suboptimal reaction conditions or competing side reactions.[5][6]

  • Base Selection and Strength: A base that is too weak will not sufficiently deprotonate the hydroxyl group of the pyrazole, leading to a low concentration of the nucleophilic alkoxide. Conversely, a base that is too strong can promote elimination reactions. For 4-hydroxypyrazoles, common and effective bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Using sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions.[7]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for Williamson ether synthesis as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[6]

  • Alkylating Agent: Ethyl bromoacetate is a good choice for this reaction. Ensure it is of high purity and added slowly to the reaction mixture to avoid localized high concentrations which can favor side reactions.

  • Temperature and Reaction Time: These reactions are often run at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate.[5] Monitor the reaction by TLC to determine the optimal reaction time and to ensure the reaction has gone to completion.

Question: I am observing the formation of an alkene byproduct. How can I prevent this?

Answer: Alkene formation is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway.[5][6] This is more common with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.

  • Use a Milder Base: If elimination is a significant issue, consider switching to a milder base like potassium carbonate instead of a stronger base like sodium hydride.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature for a longer period can favor the desired SN2 pathway.

  • Choice of Alkyl Halide: While ethyl bromoacetate is a primary halide and less prone to elimination, ensure that your reaction conditions are not overly forcing.

Question: Is there a risk of C-alkylation instead of O-alkylation?

Answer: Yes, C-alkylation is a potential side reaction with ambident nucleophiles like the enolate of a 4-hydroxypyrazole. Generally, O-alkylation is favored under conditions that promote kinetic control (e.g., using a polar aprotic solvent and a counter-ion that does not coordinate strongly with the oxygen). Harder electrophiles also tend to favor O-alkylation.[8] Using ethyl bromoacetate in a solvent like DMF with a base like K₂CO₃ generally favors the desired O-alkylation.

Step 3: Saponification

Question: The hydrolysis of the ester is incomplete or very slow. What can I do?

Answer: Incomplete hydrolysis can be addressed by adjusting the reaction conditions.[9][10]

  • Base Concentration: Ensure you are using a sufficient excess of the base (typically 2-4 equivalents of NaOH or LiOH).

  • Solvent System: Using a co-solvent like methanol or THF with water can improve the solubility of the ester and accelerate the reaction.[11]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.

  • Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.

Question: How do I effectively purify the final carboxylic acid product?

Answer: The workup and purification of the final product are critical for obtaining a high-purity compound.

  • Acidification: After the hydrolysis is complete, the reaction mixture should be cooled in an ice bath and carefully acidified with an acid like HCl to a pH of around 3-4. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous layer with an organic solvent like ethyl acetate.

  • Recrystallization: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis? A1: Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Alkylating agents like ethyl bromoacetate are lachrymatory and should also be handled with care. Strong bases like sodium hydride are flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: How can I confirm the structure of my intermediates and final product? A2: Standard analytical techniques should be used for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of the protons and carbons in your molecule, allowing you to confirm the connectivity and regiochemistry. For example, in the final product, you should observe signals corresponding to the ethyl group on the pyrazole nitrogen, the methylene protons of the acetic acid side chain, and the pyrazole ring protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compounds.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the ester and acid.

Q3: Can I use a different alkylating agent in the Williamson ether synthesis? A3: Yes, other alkylating agents bearing a protected carboxylic acid or a precursor can be used, for example, ethyl chloroacetate or bromoacetonitrile. The choice may depend on commercial availability and reactivity. If using a nitrile, an additional hydrolysis step will be required to convert the nitrile to the carboxylic acid.

Q4: Is a one-pot synthesis possible for this molecule? A4: While multi-component reactions for the synthesis of pyrazole derivatives are known, a one-pot synthesis for this specific target is not well-established in the literature.[12] A stepwise approach is generally recommended to ensure higher purity and better control over each transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazol-4-ol

Protocol_1 Start Ethyl Acetoacetate + Ethylhydrazine Oxalate + Sodium Hydroxide Reaction Stir at 0 °C to RT in Water Start->Reaction Workup Acidify with HCl, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 1-Ethyl-1H-pyrazol-4-ol Purification->Product

Caption: Workflow for the synthesis of 1-Ethyl-1H-pyrazol-4-ol.

Materials:

  • Ethylhydrazine oxalate

  • Sodium hydroxide (NaOH)

  • Ethyl acetoacetate

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylhydrazine oxalate (1.0 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10 °C.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Ethyl-1H-pyrazol-4-ol.

ReagentMolar Eq.
Ethylhydrazine oxalate1.0
Sodium hydroxide2.0
Ethyl acetoacetate1.0
Protocol 2: Synthesis of Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate

Materials:

  • 1-Ethyl-1H-pyrazol-4-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl bromoacetate

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Ethyl-1H-pyrazol-4-ol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to 60 °C and stir for 30 minutes.

  • Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Continue stirring at 60 °C and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be used in the next step without further purification if it is sufficiently pure, or purified by column chromatography.

ReagentMolar Eq.
1-Ethyl-1H-pyrazol-4-ol1.0
Potassium carbonate2.0
Ethyl bromoacetate1.2
Protocol 3: Synthesis of this compound

Materials:

  • Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate

  • Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add sodium hydroxide (2.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl. A white precipitate should form.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.

  • The product can be further purified by recrystallization if necessary.

ReagentMolar Eq.
Ethyl (1-Ethyl-1H-pyrazol-4-yloxy)acetate1.0
Sodium hydroxide2.0 - 4.0

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Al-Sanea, M. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6291. [Link]

  • BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis.
  • Al-Zaydi, K. M. (2009). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 4102-4112. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404.
  • Chem Help ASAP. (2019). Knorr Pyrazole Synthesis. [Link]

  • Supporting Information for an article in a Wiley-VCH journal. (n.d.).
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 78(10), 1461-1470.
  • Dannana, P. R., et al. (2020). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 97(9), 1439-1442.
  • Francis Academic Press. (2021).
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Pérez Encabo, A., et al. (2022). U.S. Patent No. 11,312,713. U.S.
  • Daugulis, O., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 52(10), 2851-2855. [Link]

  • Saccarello, L. (1990). U.S. Patent No. 4,952,702. U.S.
  • El-Shehry, M. F., et al. (2010).
  • Harris, C. S., et al. (2001). U.S. Patent No. 6,262,059. U.S.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • IJISET. (2023, September 15).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Schwertz, G., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.). What is a simple way to convert an ester into carboxylic acid?.
  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Common Organic Chemistry. (2012, May 31). WO 2012/069948 Al.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Common Conditions. (n.d.). Ester to Acid.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PMC. (n.d.).
  • Science.gov. (n.d.).
  • PMC. (n.d.). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid: Prediction, Interpretation, and Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Molecular Blueprint: Predicting the ¹H NMR Spectrum

The structure of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid presents six distinct proton environments, each with a unique chemical shift, integration value, and splitting pattern. Understanding these is key to interpreting the spectrum.

Diagram of this compound with Proton Labeling

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-f).

Predicted ¹H NMR Data
LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
a -CH₃ (Ethyl)~1.43HTriplet (t)~7Aliphatic protons shielded by the pyrazole ring. Coupled to the adjacent CH₂ group (2 neighbors + 1 = 3 peaks).[1]
b -CH₂- (Ethyl)~4.12HQuartet (q)~7Deshielded by the adjacent nitrogen atom of the pyrazole ring. Coupled to the CH₃ group (3 neighbors + 1 = 4 peaks).
c Pyrazole H-3~7.51HSinglet (s)-Aromatic proton on the pyrazole ring. No adjacent protons to couple with.
d Pyrazole H-5~7.71HSinglet (s)-Aromatic proton on the pyrazole ring, slightly more deshielded than H-3 due to proximity to the ethyl group. No adjacent protons to couple with.
e -O-CH₂-COOH~4.62HSinglet (s)-Methylene protons deshielded by the adjacent oxygen atom and the carboxylic acid group. No adjacent protons to couple with.[2]
f -COOH~10-121HBroad Singlet (br s)-Acidic proton, highly deshielded. The signal is often broad due to hydrogen bonding and chemical exchange.[2][3]

Acquiring a High-Quality ¹H NMR Spectrum: A Step-by-Step Protocol

The following protocol outlines the necessary steps to obtain a high-resolution ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. For carboxylic acids, DMSO-d₆ is often preferred as it can minimize rapid exchange of the acidic proton, resulting in a sharper -COOH signal.[3]

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.[2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram of the Sample Preparation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent with TMS A->B C Filter into a clean NMR tube B->C D Cap and label the tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Set acquisition parameters F->G H Acquire the FID G->H I Fourier transform the FID H->I J Phase and baseline correct the spectrum I->J K Calibrate to TMS at 0 ppm J->K L Integrate peaks and analyze K->L

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

II. Instrument Parameters and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 15 ppm to encompass all expected proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.[5][6]

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Comparative Analysis: Distinguishing this compound from Alternatives

¹H NMR spectroscopy is a powerful tool for distinguishing between the target molecule and potential impurities or isomers.

Comparison with Synthetic Precursors

The synthesis of this compound likely involves the reaction of 1-ethyl-1H-pyrazol-4-ol with an ethyl haloacetate, such as ethyl chloroacetate, followed by hydrolysis. ¹H NMR can readily identify the presence of these starting materials as impurities.

CompoundKey Distinguishing ¹H NMR Signals
This compound (Target) - Singlet for -O-CH₂-COOH at ~4.6 ppm. - Broad singlet for -COOH at ~10-12 ppm.
1-Ethyl-1H-pyrazol-4-ol (Starting Material) - Absence of the -O-CH₂-COOH and -COOH signals. - Presence of a broad singlet for the phenolic -OH proton.
Ethyl Chloroacetate (Reagent) - A singlet for the Cl-CH₂- group at ~4.06 ppm.[7] - A quartet and triplet for the ethyl ester group.
Comparison with a Constitutional Isomer

Consider the constitutional isomer, (2-Ethyl-2H-pyrazol-4-yloxy)-acetic acid. While the overall number and types of protons are the same, their chemical environments would differ, leading to a distinct ¹H NMR spectrum. The primary difference would be in the chemical shifts of the pyrazole protons and the ethyl group due to the different attachment point of the ethyl group to the pyrazole ring. Distinguishing between such isomers is a key application of NMR spectroscopy.[8][9]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H NMR analysis of this compound. By understanding the predicted chemical shifts, multiplicities, and integration values, researchers can confidently identify this molecule and assess its purity. The detailed experimental protocol offers a reliable method for acquiring high-quality data, while the comparative analysis highlights the utility of ¹H NMR in differentiating the target compound from potential synthetic artifacts and isomers. This predictive approach, grounded in fundamental NMR principles and comparative data, serves as an invaluable tool for scientists in the field of drug discovery and development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from the University of California, Riverside, Department of Chemistry.
  • Ethyl chloroacetate(105-39-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Chemical Shifts. (n.d.).
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30).
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed.
  • 1H NMR Chemical Shift. (2022, March 9).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Spin–Spin Splitting in 1H NMR Spectra. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Chemical shifts. (n.d.).
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • NMR data acquisition. (n.d.).
  • How can you use 1H NMR to help distinguish between the following isomers? (n.d.). Chegg.
  • distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube.
  • 13.11: Spin-Spin Splitting in ¹H NMR Spectra. (2024, February 26). Chemistry LibreTexts.
  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.).
  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
  • Ethyl chloroacetate | C4H7ClO2 | CID 7751. (n.d.). PubChem.
  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • The 1 H NMR spectrum of ethyl chloroacet
  • NMR Predictor - Document
  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon.
  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube.
  • NMR Parameter Primer. (2022, March). Bruker.
  • Simulate and predict NMR spectra. (n.d.). NMRDB.org.
  • Spin spin coupling and coupling constant. (n.d.). Slideshare.
  • 1D Acquisition. (2018, September 20).
  • (1-Ethyl-1H-pyrazol-4-yl)methanol. (n.d.). BLDpharm.
  • Ethyl chloroacet
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31).
  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments.
  • CIS TRANS ISOMERS AND NMR. (2014, November 19).
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003, March 3). HETEROCYCLES.
  • Chloro-acetic acid, ethyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • 1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR. (n.d.). ChemicalBook.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.

Sources

Technical Comparison: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic Acid vs. Methyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid with its methyl analog (1-Methyl-1H-pyrazol-4-yloxy)-acetic acid. This analysis focuses on their roles as critical building blocks in medicinal chemistry, specifically in the optimization of physicochemical properties and structure-activity relationships (SAR).

Executive Summary

This compound (CAS: 1592704-22-7) and its methyl analog are pivotal scaffolds used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., HPK1, EGFR) and metabolic modulators (e.g., Glucokinase activators).[1]

While both serve as linkers introducing a polar carboxylate head group and a heteroaromatic core, the choice between the N-ethyl and N-methyl substituent dictates the molecule's lipophilicity (LogP), metabolic stability, and steric occupancy within a binding pocket. This guide evaluates "performance" based on these medicinal chemistry parameters.

Quick Comparison Matrix
FeatureThis compound Methyl Analog (N-Methyl) Impact on Drug Design
Formula C₇H₁₀N₂O₃C₆H₈N₂O₃Ethyl adds +14 Da (CH₂).
Calc. LogP ~0.65~0.28Ethyl increases lipophilicity/permeability.
Steric Bulk Moderate (Ethyl tail)Low (Methyl tail)Ethyl probes hydrophobic pockets (S1/S2).
Metabolic Liability N-Dealkylation (Oxidative)N-DemethylationEthyl is generally more stable to N-dealkylation than Methyl in specific CYP isoforms.
Solubility Lower (due to lipophilicity)HigherMethyl is preferred for lowering LogD.

Physicochemical Performance & SAR Logic

Lipophilicity and Permeability (The "Methyl Walk")

The transition from the methyl to the ethyl analog represents a classic "homologation" strategy.

  • Mechanism: The addition of a methylene unit (-CH₂-) in the ethyl group increases the partition coefficient (LogP) by approximately 0.5 log units .

  • Application: If a lead compound containing the methyl analog suffers from poor cell membrane permeability, substituting it with the (1-Ethyl...) variant often improves intracellular concentration without significantly altering the electronic properties of the pyrazole ring.

Steric Fit and Binding Affinity
  • Methyl Analog: The N-methyl group is compact. It is ideal when the solvent-exposed region of the protein binding pocket is restricted or when the pyrazole nitrogen faces a steric clash with backbone residues.

  • Ethyl Analog: The ethyl group provides a larger hydrophobic surface area. In kinase inhibitors (e.g., HPK1 inhibitors), this ethyl tail often displaces water molecules in a hydrophobic cleft, leading to an entropic gain in binding affinity.

Metabolic Stability
  • N-Methyl: Susceptible to rapid N-demethylation by cytochrome P450 enzymes (CYP450), generating the N-H pyrazole metabolite, which often loses potency or alters selectivity.

  • N-Ethyl: While still susceptible to dealkylation, the ethyl group can sterically hinder the approaching heme iron of CYP enzymes, potentially extending the half-life (

    
    ) of the parent compound compared to the methyl analog.
    

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

This protocol describes the synthesis of this compound starting from the commercially available 1-ethyl-1H-pyrazol-4-ol.

Reagents:

  • Starting Material: 1-Ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1)

  • Alkylation Agent: Ethyl bromoacetate or tert-butyl bromoacetate.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • O-Alkylation (The Critical Step):

    • Dissolve 1-Ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add

      
       (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide-like anion.
      
    • Note: The color typically shifts from pale yellow to orange/brown, indicating anion formation.

    • Dropwise add Ethyl bromoacetate (1.1 eq).

    • Heat to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product (Ester intermediate) will appear less polar than the starting alcohol.

  • Saponification (Hydrolysis):

    • Dilute the reaction mixture with water and extract with Ethyl Acetate.

    • Dissolve the crude ester in THF:Water (3:1).

    • Add Lithium Hydroxide monohydrate (

      
      ) (3.0 eq).
      
    • Stir at room temperature for 2 hours.

    • Validation Point: LC-MS should show the mass of the acid (

      
       for Ethyl, 
      
      
      
      for Methyl).
  • Workup & Isolation:

    • Acidify the aqueous layer to pH 3-4 using 1N HCl.

    • The product typically precipitates as a white solid. If not, extract with DCM.

    • Recrystallize from Ethanol/Water if necessary.

Visualizations

Synthesis & Decision Pathway

The following diagram illustrates the synthesis route and the decision logic for selecting between the Ethyl and Methyl analogs during Lead Optimization.

G Start Start: 1-Alkyl-1H-pyrazol-4-ol Alkylation Step 1: O-Alkylation (Ethyl Bromoacetate + K2CO3) Start->Alkylation Nucleophilic Subst. Intermediate Intermediate: Pyrazol-4-yloxy Acetate Ester Alkylation->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Saponification Product Final Product: (1-Alkyl-1H-pyrazol-4-yloxy)-acetic acid Hydrolysis->Product Decision Decision Point: Lead Optimization Product->Decision EthylPath Select N-Ethyl if: - Need higher permeability - Hydrophobic pocket available - Improve metabolic stability Decision->EthylPath MethylPath Select N-Methyl if: - Need lower LogP - Steric constraints exist - Reduce MW Decision->MethylPath

Caption: Figure 1. Synthetic pathway for (1-Alkyl-1H-pyrazol-4-yloxy)-acetic acids and strategic selection criteria.

References

  • Matrix Scientific. (2025). 1-Ethyl-1H-pyrazole-4-carbaldehyde and related pyrazole building blocks. Retrieved from

  • ChemSrc. (2025).[2] this compound (CAS 1592704-22-7) Physicochemical Properties. Retrieved from

  • BenchChem. (2025).[3] Application Notes: Pyrazole Derivatives in Pharmaceutical Development. Retrieved from

  • Google Patents. (2016). WO2016011930A1 - Compounds for treating ocular diseases. Retrieved from

  • Google Patents. (2021). WO2021032148A1 - Aminopyrazine compounds as HPK1 inhibitors. Retrieved from

Sources

Validated Analytical Frameworks for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a critical bifunctional building block in pharmaceutical synthesis. Its structure—comprising an electron-rich pyrazole ring, a basic nitrogen center, and an acidic carboxyl tail—presents a unique "zwitterionic" challenge for analytical separation.

In drug development, the purity of this intermediate directly correlates to the yield and safety profile of the final API (Active Pharmaceutical Ingredient). Impurities such as 1-ethyl-4-hydroxypyrazole (hydrolysis product) or ethyl bromoacetate (alkylating reagent) can act as genotoxic impurities (GTIs), necessitating rigorous control.

This guide moves beyond generic protocols to provide a comparative technical analysis of three validated methodologies: RP-HPLC-UV (The QC Workhorse), qNMR (The Absolute Standard), and LC-MS/MS (The Impurity Hunter).

Comparative Analysis of Analytical Techniques

The following matrix objectively compares the three primary methodologies based on sensitivity, specificity, and operational utility in a regulated environment.

FeatureMethod A: RP-HPLC-UV Method B: qNMR (1H) Method C: LC-MS/MS
Primary Use Case Routine QC Release TestingReference Standard QualificationTrace Impurity Profiling (GTIs)
Specificity High (Chromatographic resolution)Very High (Structural resolution)Extreme (Mass-to-charge ratio)
Linearity Range 0.05% – 120%1% – 100%ppm – ppb levels
Reference Standard Required (External Standard)Not Required (Internal Standard)Required for quantitation
Throughput High (Automated injections)Low (Manual processing)Medium
Cost per Sample Low ($)Medium (

)
High (

$)
Critical Limitation Requires known response factorsLower sensitivity (LOD ~0.1%)Matrix effects / Ion suppression

Deep Dive: The Gold Standard (RP-HPLC-UV)

For routine purity assessment, Reverse-Phase HPLC with UV detection remains the industry gold standard due to its balance of robustness and precision.

Mechanistic Strategy

The molecule contains a carboxylic acid (


) and a pyrazole nitrogen (

).
  • pH Control is Vital: We must operate at pH 2.5 - 3.0 .

    • Why? At this pH, the carboxylic acid is protonated (

      
      , neutral/hydrophobic), ensuring retention on the C18 column. The pyrazole may be partially protonated, but the overall hydrophobicity of the ethyl and ether groups dominates.
      
    • Risk: Operating at neutral pH would ionize the carboxylate (

      
      ), causing the peak to elute in the void volume.
      
Recommended Validated Protocol

This protocol is derived from standard validation parameters for pyrazole-acetic acid derivatives [1, 2].

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18,

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 220 nm (Amide/Carboxyl) and 254 nm (Pyrazole Aromaticity).

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar Impurities)
12.0 40 60 Linear Ramp
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | Stop |

Method Validation Workflow (ICH Q2)

The following diagram illustrates the logical flow for validating this method in a GMP environment.

ValidationWorkflow Start Method Development Spec Specificity (Stress Testing) Start->Spec Pass Spec->Start Fail (Interference) Lin Linearity & Range (50-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH/Flow/Temp) Prec->Robust Final Validated Method Robust->Final

Figure 1: Step-wise validation workflow compliant with ICH Q2(R1) guidelines.

The "Absolute Truth" Method: qNMR[1]

When a certified reference standard is unavailable (common in early development), Quantitative NMR (qNMR) is the only validated alternative to determine absolute purity (Assay).

Principle

Unlike HPLC, qNMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the chemical structure.[1] This allows the use of a universal internal standard (IS).

Experimental Protocol
  • Solvent: DMSO-

    
     (Solubilizes both polar acid and aromatic ring).
    
  • Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at

    
     6.2 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).
    
  • Pulse Sequence: 90° pulse with long relaxation delay (

    
    , typically 30-60s) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity of IS.[2][1][3][4][5][6][7][8]

Critical Advantage: This method validates the potency of the material used to create the HPLC calibration curve [3, 4].

Impurity Profiling: LC-MS/MS

For detecting genotoxic impurities (like alkyl halides used in synthesis) at ppm levels, HPLC-UV is insufficient.

  • Methodology: Electrospray Ionization (ESI) in Positive Mode.

  • Target: The pyrazole nitrogen protonates easily

    
    .
    
  • Specific Application: Detecting the ethyl bromoacetate starting material (potential carcinogen).

    • SIM Mode: Monitor m/z for the specific alkylating agent.

    • Limit of Quantitation: Typically < 10 ppm.

References

  • RSC Advances. "Synthesis and characterization of pyrazole derivatives." Royal Society of Chemistry.

  • USP/ICH Guidelines. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Almac Group. "Quantitative NMR (qNMR) as an alternative to HPLC for Purity." Almac White Papers.

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols and derivatives." ChemRxiv Preprints.

Sources

Bioactivity Comparison of Pyrazole-yloxy Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the competitive landscape of agrochemical discovery, pyrazole-yloxy acetic acid derivatives represent a high-value hybrid scaffold. This class synergizes the established bioactivity of the pyrazole ring (present in commercial succinate dehydrogenase inhibitors like fluxapyroxad) with the oxyacetic acid moiety characteristic of auxin-mimic herbicides (e.g., 2,4-D).

However, recent advanced screening reveals a pivotal divergence in their Mode of Action (MoA). While structurally reminiscent of auxins, the most potent derivatives in this class function primarily as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors . This guide objectively compares these derivatives against commercial standards (Mesotrione, 2,4-D), analyzing their kinetic profiles, structural activity relationships (SAR), and synthesis protocols.

Mechanism of Action (MoA) Analysis

Understanding the target site is critical for interpreting bioactivity data. Unlike traditional aryloxyacetic acids that bind TIR1 ubiquitin ligases (auxin mimics), pyrazole-substituted variants often target the HPPD enzyme, blocking plastoquinone biosynthesis and causing bleaching symptoms.

Visualization: HPPD Inhibition Pathway

The following diagram illustrates the interruption of the tyrosine catabolism pathway by pyrazole-yloxy acetic acid derivatives.

HPPD_Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transamination HGA Homogentisic Acid (HGA) HPPA->HGA Blocked by Inhibitor HPPD_Enzyme Enzyme: HPPD (Target Site) HPPD_Enzyme->HPPA Catalyzes Inhibitor Pyrazole-yloxy Acetic Acid Derivative Inhibitor->HPPD_Enzyme Competitive Inhibition (Ki < 0.02 µM) Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Carotenoids Carotenoids (Protection against photo-oxidation) Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Bleaching Chlorophyll Destruction (Bleaching/Death) Carotenoids->Bleaching Absence leads to

Figure 1: Mechanism of Action for HPPD-inhibiting pyrazole derivatives.[1][2][3][4] The compound competitively binds to the HPPD active site, preventing the conversion of HPPA to HGA, ultimately leading to plant death via photo-oxidative stress.

Comparative Bioactivity Data[1][3][5][6][7][8][9]

The following data aggregates kinetic inhibition constants (


) and greenhouse herbicidal efficiency (

) from recent comparative studies.
Table 1: In Vitro HPPD Inhibition ( )

Comparison of novel pyrazole-yloxy derivatives against the commercial standard Mesotrione.

Compound IDStructure Motif

(µM)
Potency Relative to Standard
Mesotrione Commercial Standard (Triketone)0.013 1.00x (Baseline)
Derivative II-4 Pyrazole-yloxy acetic acid (Optimized)0.011 1.18x (Superior)
Derivative I-23 Pyrazole-yloxy acetic acid (Basic)0.0121.08x (Equivalent)
2,4-D Aryloxyacetic acid (Auxin mimic)> 10.0Inactive on HPPD

Analyst Note: The data indicates that despite containing the "acetic acid" tail typical of auxin herbicides (like 2,4-D), the pyrazole core shifts the selectivity entirely toward HPPD. Derivative II-4 exhibits a


 lower than Mesotrione, suggesting tighter binding affinity to the enzyme's ferrous ion (

) center.
Table 2: Post-Emergence Herbicidal Efficiency
Weed SpeciesMesotrione (% Control)Derivative II-4 (% Control)2,4-D (% Control)
Echinochloa crus-galli (Barnyard grass)85%92% < 20%
Digitaria sanguinalis (Crabgrass)80%88% < 15%
Amaranthus retroflexus (Pigweed)100%100%100%
Abutilon theophrasti (Velvetleaf)95%98%90%

Structural Activity Relationship (SAR)[4][11]

To optimize bioactivity, researchers must balance the lipophilicity of the pyrazole ring with the polarity of the acid tail.

  • The Oxyacetic Acid Tail:

    • Free Acid (-COOH): Essential for phloem mobility and binding within the hydrophilic pocket of the target enzyme. Conversion to methyl esters generally reduces in vitro potency but may enhance in vivo penetration (pro-drug effect).

    • Linkage: The ether (-O-CH2-) linkage is critical. Direct bonding or extending the chain to propionic acid typically results in a >50% loss of activity.

  • The Pyrazole Core:

    • Position 5 Substitution: Bulky groups (e.g., phenyl, substituted aryl) at the 5-position of the pyrazole ring enhance hydrophobic interaction with the enzyme's binding pocket.

    • Electron Withdrawing Groups (EWGs): Introduction of -CF3 or -Cl on the phenyl ring attached to the pyrazole often increases metabolic stability and potency.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-yloxy Acetic Acid (Ether Linkage Formation)

Rationale: This step is the critical junction where the "auxin-like" tail is attached to the "fungicidal/herbicidal" core.

Reagents: Substituted 4-hydroxypyrazole (1.0 eq), Ethyl bromoacetate (1.2 eq),


 (anhydrous, 2.0 eq), Acetone (Solvent).
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the substituted 4-hydroxypyrazole in anhydrous acetone.

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes. Checkpoint: The mixture should become a fine suspension; clumping indicates moisture contamination.
    
  • Alkylation: Dropwise add ethyl bromoacetate. Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Critical): Dissolve the resulting ester in THF/Water (1:1) and treat with LiOH (2.0 eq) at RT for 2 hours to generate the free acid active form. Acidify to pH 3 with 1N HCl to precipitate the product.

Protocol B: Arabidopsis thaliana HPPD Inhibition Assay

Rationale: Direct enzyme assays are superior to whole-plant assays for determining intrinsic potency (


) because they eliminate uptake/translocation variables.
  • Enzyme Preparation: Recombinant AtHPPD is expressed in E. coli (BL21 strain) and purified via Ni-NTA affinity chromatography.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM Sodium Ascorbate, 10 µM

      
      .
      
    • Substrate: 4-Hydroxyphenylpyruvate (HPPA) at

      
       concentration (approx. 50 µM).
      
    • Test Compound: Dissolved in DMSO (Final DMSO < 1%).

  • Kinetic Measurement: Initiate reaction by adding HPPD enzyme.

  • Detection: Monitor the formation of Homogentisic Acid (HGA).[4] Since HGA oxidizes rapidly, a coupled assay using HGA-dioxygenase is often used, or absorbance is measured at 292 nm (disappearance of enol-HPPA).

  • Validation: Run Mesotrione as a positive control. If Mesotrione

    
     deviates >20% from historical mean (approx 10-15 nM), invalidate the run.
    

References

  • Beilstein J. Org. Chem. (2020).[1][2][3][4][6][7] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Comparison of pyrazole derivatives vs Mesotrione.

  • MDPI Molecules (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Comprehensive overview of pyrazole scaffold bioactivity.

  • Journal of Advances in Agriculture (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA. Investigation into the auxin-mimic potential of pyrazole derivatives.

Sources

Crystal structure confirmation of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative methodology for the structural elucidation of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid , a highly functionalized pyrazole derivative frequently utilized as a critical intermediate in pharmaceutical synthesis.

For small-molecule pharmaceutical intermediates like this compound, standard solution-state techniques (1D/2D NMR, LC-MS) are insufficient for complete characterization. While they confirm covalent connectivity, they fail to elucidate the solid-state 3D atomic arrangement, absolute configuration, and polymorphic behavior.

This molecule presents specific crystallographic challenges:

  • Conformational Flexibility: The ethyl chain attached to the pyrazole N1 position is highly flexible and prone to thermal disorder in the crystal lattice.

  • Hydrogen Bonding Networks: The terminal carboxylic acid acts as both a strong hydrogen bond donor and acceptor, typically driving the formation of

    
     cyclic dimers in the solid state.
    
  • Polymorphism Risk: Variations in the packing of the planar pyrazole rings (

    
     stacking) versus the hydrogen-bonded dimers can lead to multiple crystalline forms, impacting downstream solubility and stability.
    

To establish a robust, regulatory-compliant structural profile (e.g., for IND/NDA filings), researchers must select the appropriate solid-state analytical technique[1]. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative orthogonal methods: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement and Solid-State NMR (ssNMR) .

Decision Matrix: Selecting the Optimal Structural Confirmation Method

The selection of a structural confirmation technique is dictated by the physical state of the synthesized API and the required depth of structural insight.

Workflow Start Synthesized Powder This compound CheckCrystal Are single crystals >10 μm available? Start->CheckCrystal SCXRD SC-XRD Analysis (Absolute 3D Structure) CheckCrystal->SCXRD Yes (High Purity) PXRD High-Res PXRD + Rietveld Refinement CheckCrystal->PXRD No (Bulk Powder) ssNMR 13C/15N ssNMR (Local Environment & Z') CheckCrystal->ssNMR No (Amorphous Mix) MicroED MicroED (Nanocrystal Structure) CheckCrystal->MicroED No (Nanocrystals) SCXRD->PXRD Model Export PXRD->ssNMR Orthogonal Validation

Decision workflow for selecting the optimal crystal structure confirmation technique.

Comparative Performance Analysis

The following tables synthesize the quantitative performance metrics and experimental data outputs of the three primary techniques when applied to this compound.

Table 1: Performance Comparison of Analytical Techniques
ParameterSC-XRD (The Benchmark)PXRD + Rietveld Refinement13C CP-MAS ssNMR
Primary Output Complete 3D atomic coordinates & absolute configuration[2].Bulk phase purity, unit cell parameters, crystallite size[3].Local chemical environment, Z' value, amorphous quantification[4].
Sample Requirement Single crystal (~10–100 μm)[5].5–50 mg bulk powder[6].20–50 mg bulk powder.
Turnaround Time 1–3 days (includes crystal growth)[5].2–4 hours (data collection + refinement).12–24 hours (signal averaging).
Resolution Limit Atomic level (< 0.84 Å).Lattice level (model-dependent)[7].Functional group level (chemical shift).
Primary Limitation Requires successful growth of a high-quality single crystal[8].Cannot easily solve de novo structures without a starting model[7].Indirect structural data; requires computational (DFT) correlation[4].
Table 2: Simulated Crystallographic Data for this compound (Form I)

Note: Data represents typical refinement parameters for a highly crystalline pyrazole-acetic acid derivative.

Crystallographic ParameterValue / MetricQuality Indicator
Crystal System / Space Group Monoclinic /

Confirms a centrosymmetric packing arrangement.
Unit Cell Dimensions

Standard deviations

indicate high precision.
Cell Angle (

)

-
Volume / Z

/ 4
Density calculation confirms no void space (efficient packing).
Final

/

(SC-XRD)
0.038 / 0.092

indicates an excellent fit between model and data.
Goodness-of-Fit (S) 1.045Values near 1.0 indicate proper weighting of the structural model.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of actions; it must be a self-validating system where the output of one step confirms the success of the previous step. Below are the detailed methodologies for each technique, explaining the causality behind every experimental choice.

Protocol A: SC-XRD Structural Elucidation (The Gold Standard)

SC-XRD provides the unambiguous 3D structure of the molecule, confirming the exact orientation of the ethyl group and the hydrogen-bonding network of the acetic acid moiety[2][8].

Protocol N1 1. Crystal Growth (Slow Evaporation) N2 2. Selection (Polarized Light) N1->N2 N3 3. Data Collection (100K Cryostream) N2->N3 N4 4. Integration (Multi-scan Abs.) N3->N4 N5 5. Structure Solution (Dual Space) N4->N5 N6 6. Refinement (Least-Squares) N5->N6

Step-by-step self-validating methodology for SC-XRD structural elucidation.
  • Solvent Screening & Crystal Growth: Dissolve 50 mg of the API in a 1:1 mixture of ethyl acetate and heptane.

    • Causality: Ethyl acetate provides primary solubility, while heptane acts as a miscible antisolvent. Allowing the mixture to slowly evaporate over 72 hours ensures crystallization occurs under thermodynamic control, minimizing lattice defects and preventing the kinetic trapping of metastable polymorphs.

  • Crystal Harvesting & Mounting: Select a single crystal (~0.15 x 0.10 x 0.08 mm) that exhibits uniform birefringence (extinction) under polarized light microscopy. Mount the crystal on a MiTeGen loop using paratone oil.

    • Causality: Uniform birefringence validates that the crystal is a single domain, not a twinned or cracked specimen. Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock during flash-cooling.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    ) and immediately cool the sample to 100 K using a nitrogen cryostream.
    • Causality: Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the highly flexible ethyl chain, significantly enhancing the intensity and resolution of high-angle diffraction spots[2].

  • Structure Solution & Refinement: Solve the phase problem using dual-space methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation: Locate the carboxylic acid proton directly from the residual electron density in the difference Fourier map and refine its position freely. Successfully finding this proton without geometric constraints definitively proves the presence of the

      
       hydrogen-bonded dimer.
      
Protocol B: PXRD Data Collection & Rietveld Refinement

When single crystals cannot be grown, or when validating that a bulk powder batch matches the SC-XRD single-crystal model, PXRD combined with Rietveld refinement is utilized[3][7].

  • Sample Preparation: Gently grind 30 mg of the bulk powder using an agate mortar and pestle to achieve a uniform crystallite size of 1–5 μm.

    • Causality: Grinding reduces microabsorption effects and ensures a statistically random orientation of crystallites, which is mathematically required for accurate peak intensity modeling[3].

  • Capillary Loading: Load the ground powder into a 0.5 mm borosilicate glass capillary rather than a standard flat-plate holder.

    • Causality: Because the planar pyrazole rings often cause the crystals to grow as plates or needles, flat-plate holders induce severe preferred orientation. Collecting data in transmission geometry using a spinning capillary eliminates these orientation artifacts[6].

  • Rietveld Refinement: Import the SC-XRD .CIF file as the starting structural model. Refine the background using a Chebyshev polynomial, followed by unit cell parameters, zero-shift, and pseudo-Voigt peak shape parameters.

    • Self-Validation: If the weighted profile R-factor (

      
      ) drops below 10% and the difference plot (Observed minus Calculated) is flat, it definitively validates that the bulk powder is phase-pure and structurally identical to the single crystal[7].
      
Protocol C: Solid-State NMR (ssNMR) Orthogonal Validation

ssNMR is employed to probe the local chemical environment and quantify amorphous content without requiring long-range crystalline order[9][10].

  • Data Acquisition: Pack the powder into a 3.2 mm

    
     rotor. Acquire a 
    
    
    
    Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum at a spinning rate of 12 kHz.
    • Causality: Magic Angle Spinning (

      
      ) mechanically averages out chemical shift anisotropy, narrowing the broad solid-state signals into sharp, liquid-like peaks. Cross-Polarization transfers magnetization from abundant 
      
      
      
      spins to dilute
      
      
      spins, drastically reducing the required acquisition time[9][11].
  • Spectral Analysis (Z' Determination): Evaluate the multiplicity of the carbon resonances.

    • Self-Validation: this compound contains 7 distinct carbon environments. If the spectrum shows exactly 7 sharp peaks, the asymmetric unit contains one molecule (

      
      ). If peak splitting is observed (e.g., 14 peaks), it immediately flags the presence of multiple molecules in the asymmetric unit (
      
      
      
      ) or a mixture of polymorphs, prompting a re-evaluation of the crystallization process[4][12].

References

  • Crystal Pharmatech. "Solid State NMR CDMO & CRO Services Pharmaceuticals.
  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager,
  • Veranova. "Harnessing the power of single crystal X-ray diffraction." Veranova,
  • Crystal Pharmatech. "Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED).
  • XtalPi.
  • European Pharmaceutical Review. "Solid-state NMR spectroscopy of drug substances and drug products." European Pharmaceutical Review,
  • Jordan, L. "Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases." J. Chem. Pharm. Res.,
  • Bruker. "How to Use Solid-state NMR for Pharmaceutical Analysis." Bruker,
  • Royal Society of Chemistry. "Chapter 14: NMR Crystallography in Pharmaceutical Development." RSC,
  • OSTI. "Rietveld refinement for macromolecular powder diffraction." OSTI,
  • Creative Biostructure. "Overview of Powder X-ray Diffraction (PXRD).
  • University of Reading. "Powder X-ray diffraction - Chemical Analysis Facility (CAF)." University of Reading,

Sources

Quality Control Benchmarks and Analytical Profiling of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, pyrazole-based building blocks are ubiquitous due to their ability to act as bioisosteres for amides and phenols, while providing critical hydrogen-bond acceptor/donor interactions at kinase hinge regions [1]. Specifically, (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (CAS: 2380191-45-5) has emerged as a highly privileged intermediate.

As a Senior Application Scientist overseeing library synthesis and API scale-up, I advocate for the deliberate selection of this N1-ethylated variant over its unalkylated counterparts. The N1-ethyl group serves a dual purpose: it masks the hydrogen-bond donor capacity of the pyrazole NH, thereby preventing promiscuous off-target kinase binding, and it precisely tunes the lipophilicity (LogP) to enhance cellular permeability. The ether-linked acetic acid moiety provides a sterically unhindered, highly reactive handle for late-stage amide coupling or macrocyclization—strategies currently driving the discovery of next-generation Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology[1, 2] and Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors for atherosclerosis[3].

Structural & Physicochemical Profiling: A Comparative Analysis

To understand the utility of this compound, it must be benchmarked against its structural analogs. The choice of N-substituent dictates not only the pharmacokinetic trajectory of the final drug but also the synthetic strategy and Quality Control (QC) burden.

The Symmetry Advantage (Causality in Synthesis): A critical, often overlooked advantage of the 4-yloxy pyrazole system is its local plane of symmetry. Unlike 3-substituted or 5-substituted pyrazoles, the unalkylated 4-yloxy precursor is symmetric. Consequently, N-alkylation with an ethyl halide yields a single product. This eliminates the formation of N1/N2 regioisomers, completely bypassing the complex, yield-destroying chromatographic separations that typically plague pyrazole functionalization.

Benchmark MetricThis compound(1H-Pyrazol-4-yloxy)-acetic acid(1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid
N-Substitution Ethyl (-CH2CH3)None (Unalkylated)Benzyl (-CH2C6H5)
Exact Mass 170.07 Da142.04 Da232.08 Da
Relative Lipophilicity Moderate (Optimal for oral bioavailability)Low (High aqueous solubility)High (Prone to non-specific protein binding)
Synthetic Utility Direct integration into HPK1/Lp-PLA2 scaffolds.Precursor molecule; requires downstream protection.Orthogonal protection strategy; bulky.
Primary QC Challenge Trace O-ethylation or over-alkylation impurities.High polarity causes poor retention on standard C18.Steric hindrance leading to incomplete coupling.

Quality Control Benchmarks for GLP/GMP Synthesis

Before this building block can be integrated into a multi-step API synthesis, it must pass a rigorous, self-validating QC panel. Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk, particularly regarding trace alkylation byproducts.

We mandate the following strict benchmarks:

  • UPLC-UV Purity (254 nm): >98.0% (Area Normalization). Causality: Impurities such as unreacted starting material or O-ethylated esters will competitively consume expensive, complex amines during late-stage HATU-mediated coupling, drastically reducing the yield of the final API.

  • LC-MS (ESI+): m/z 171.07 [M+H]⁺. Causality: Confirms the exact mass and ensures no di-ethylated species (m/z 199.10) are present, which would indicate erroneous esterification of the carboxylic acid handle.

  • Karl Fischer (KF) Titration: <0.5% Water Content. Causality: Carboxylic acids are hygroscopic. Excess moisture will rapidly hydrolyze coupling reagents (e.g., HATU, EDC), leading to reaction stalling and the generation of inert urea byproducts.

QC_Workflow A Raw Material: This compound B UPLC-MS Profiling (Purity & Mass) A->B C 1H & 13C NMR (Structural Integrity) A->C D Karl Fischer Titration (Moisture Content) A->D E Pass QC: >98% Purity, <0.5% H2O B->E Validated F Fail QC: Repurification B->F Impurities >2% C->E D->E

Figure 1: Analytical QC workflow for validating this compound purity.

Self-Validating Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed with built-in causality, explaining the chemical physics behind each operational step.

Protocol A: High-Resolution UPLC-MS Profiling

Objective: Quantify purity and confirm the absence of O-ethylated impurities.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solubilization of the lipophilic pyrazole core while remaining fully miscible with the reverse-phase aqueous gradient, preventing sample precipitation at the column frit.

  • Chromatographic Separation: Inject 1 µL onto a sub-2-micron C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B over 3.5 minutes.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. Causality: The sub-2-micron stationary phase provides the ultra-high theoretical plate count necessary to resolve structurally similar impurities. Formic acid is critical; it suppresses the ionization of the carboxylic acid in the mobile phase (keeping it neutral to prevent peak tailing) while simultaneously providing the protons required for robust Positive Electrospray Ionization (ESI+).

  • Mass Detection: Operate the mass spectrometer in ESI+ mode, scanning m/z 100–500. Causality: The target [M+H]⁺ is 171.07. Restricting the scan range to 500 Da maximizes the detector's duty cycle, providing high-resolution scans across narrow UPLC peaks without wasting time scanning irrelevant high-mass ranges.

Protocol B: Amide Coupling for Library Generation (Late-Stage Functionalization)

Objective: Utilize the acetic acid handle to synthesize a target HPK1 inhibitor library.

  • Activation: In a dry vial under nitrogen, combine 1.0 eq of this compound with 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation without competing as a nucleophile.

  • Coupling: Add 1.0 eq of the target heterocyclic amine. Stir at room temperature for 2 hours. Causality: The ether linkage (-O-CH2-CO-) provides a highly flexible, sterically unencumbered trajectory for the incoming amine, resulting in near-quantitative yields even with sterically hindered anilines common in kinase inhibitor design.

HPK1_Pathway A Building Block: This compound B Amide Coupling (Late-Stage Functionalization) A->B HATU/DIPEA C HPK1 Inhibitor API (e.g., Macrocycle) B->C Scaffold Assembly D T-Cell Receptor (TCR) Signaling Activation C->D Kinase Inhibition

Figure 2: Integration of the pyrazole building block into HPK1 inhibitor synthesis and TCR pathways.

References

  • Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Source: European Journal of Medicinal Chemistry / DOI.org. URL: [Link]

  • Title: Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

Safety Operating Guide

Personal protective equipment for handling (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Functionalized Pyrazole / Organic Acid Ether Primary Hazard Profile: Irritant / Corrosive .[1] As a carboxylic acid derivative of a nitrogen heterocycle, this compound poses risks of severe eye irritation (H319/H318), skin irritation (H315), and respiratory tract irritation (H335). Immediate Action: Handle only inside a certified chemical fume hood. Wear chemical splash goggles and nitrile gloves.[2][3]

Risk Assessment & Hazard Identification

Note: Specific toxicological data for this exact ether-linked derivative is limited. The following risk profile is derived from "Read-Across" principles using structural analogs (Pyrazole-4-carboxylic acids and Aryloxyacetic acids).

Hazard CategoryGHS Classification (Estimated)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][4]
Serious Eye Damage Category 2A (Potential Cat 1)H319: Causes serious eye irritation.[1] Treat as Corrosive due to acid moiety.[5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Standard precaution for pyrazoles).[1]

Chemical Structure Context: The presence of the carboxylic acid (-COOH) group confers acidity, necessitating precautions against tissue burns. The pyrazole ring suggests potential biological activity (kinase inhibition pharmacophores), implying that systemic exposure should be strictly minimized.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Use task-specific protection.

TaskHand ProtectionEye & Face ProtectionBody & Respiratory
Storage & Transport Single Nitrile (0.11 mm)Safety Glasses with side shieldsLab Coat, Closed-toe shoes.
Weighing (Solid) Double Nitrile (Outer: 0.11 mm). Change immediately if contaminated.[6]Chemical Splash Goggles . Dusts can bypass safety glasses.Lab Coat.[2][5][7] N95 Respirator if weighing outside a hood (Not Recommended).
Synthesis / Dissolution Thick Nitrile (0.2 mm) or Butyl Rubber (if using DCM/THF solvents).Chemical Splash Goggles + Face Shield (if volume > 500 mL).Chemical-Resistant Apron.[4] Work strictly in Fume Hood.
Spill Cleanup Double Nitrile or Silver Shield laminate gloves.Chemical Splash Goggles .Tyvek Suit (if large spill). P100 Half-mask respirator.

Expert Insight:

  • Glove Permeation: Pyrazole derivatives can be surprisingly permeable to thin latex. Nitrile is mandatory. If using halogenated solvents (DCM) for reaction, standard nitrile degrades in <5 minutes; use a Silver Shield liner or double-glove and change frequently.

Operational Handling Protocol
Phase 1: Receipt & Inspection
  • Verify Integrity: Inspect the bottle for crystallization on the cap (sign of sublimation or degradation).

  • Labeling: Immediately affix a secondary label with the date of receipt and "Acidic - Irritant" warning.

Phase 2: Storage Strategy
  • Temperature: Store at 2–8°C (Refrigerated). While many pyrazoles are stable at RT, the ether linkage can be sensitive to oxidation over long periods.

  • Atmosphere: Keep under Inert Gas (Argon/Nitrogen) . The carboxylic acid proton is labile; moisture absorption can alter stoichiometry.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Bases (e.g., hydroxides, amines) to prevent premature neutralization or exothermic reaction.

Phase 3: Weighing & Transfer (The Critical Step)
  • Static Control: Organic acids often exist as fluffy, electrostatic solids. Use an anti-static gun or a polonium strip near the balance to prevent particle scattering.

  • Dissolution:

    • Preferred Solvents: DMSO, Methanol, Ethanol (High solubility).

    • Protocol: Add solvent to the solid, not solid to solvent, to minimize dust generation.

Phase 4: Reaction Setup
  • Activation: If converting to an acid chloride (using SOCl2 or Oxalyl Chloride), expect vigorous HCl gas evolution. Ensure the scrubber system is active.

  • Coupling: When using coupling agents (EDC/HATU), the pyrazole nitrogen may compete if not protected or if the pH is incorrect. Maintain pH control carefully.

Safety Lifecycle Workflow

SafetyLifecycle cluster_emergency Emergency Triggers Receipt Receipt & Inspection (Check Cap Integrity) Storage Storage (2-8°C, Inert Gas, Segregated) Receipt->Storage Log & Label Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Ventilation, Secondary Containment) Weighing->Reaction Dissolve Immediately Spill Spill: NaHCO3 Neutralization Weighing->Spill Waste Disposal (Neutralization -> Incineration) Reaction->Waste Quench & Segregate Exposure Skin: 15min Soap Wash Reaction->Exposure

Caption: Operational lifecycle for handling (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, highlighting critical control points and emergency triggers.

Emergency Response & First Aid
ScenarioImmediate ActionMechanism of Injury Mitigation
Eye Contact Rinse for 15 minutes using an eyewash station. Hold eyelids open.Acidic compounds can cause corneal opacity. Immediate dilution prevents permanent protein denaturation.
Skin Contact Drench with water , then wash with soap.[1][4][8][9] Remove contaminated clothing.[1][4][5][6][9][10]Pyrazole absorption is slow but cumulative. Soap removes the lipophilic ring structure; water dilutes the acid.
Inhalation Move to fresh air.[1][4][6][8][9] If breathing is difficult, provide oxygen (trained personnel only).Reduces mucosal inflammation in the upper respiratory tract.
Spill (Solid) Cover with Sodium Bicarbonate or Spill-X-A . Sweep up carefully avoiding dust.[10]Neutralizes the carboxylic acid group, converting it to a safer salt form before disposal.
Waste Disposal & Deactivation

Do not pour down the drain. This compound is a nitrogen heterocycle and potentially ecotoxic.

  • Classification: Hazardous Chemical Waste (Acidic / Organic).

  • Deactivation (Small Scale):

    • Dissolve waste in a combustible solvent (e.g., Acetone).

    • Neutralize with 10% Aqueous Sodium Bicarbonate until effervescence ceases.

    • Check pH (target 6–8).

  • Disposal Path: Combine with Non-Halogenated Organic Solvents for high-temperature incineration.

    • Note: Incineration ensures the destruction of the pyrazole ring, preventing environmental accumulation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. (Used for read-across hazard analysis of pyrazole acids). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Organic Acids. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.